Transketolase-IN-4
Description
Properties
Molecular Formula |
C19H14ClN3O |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
5-benzyl-3-(4-chlorophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H14ClN3O/c20-15-8-6-14(7-9-15)17-12-21-23-18(24)11-16(22-19(17)23)10-13-4-2-1-3-5-13/h1-9,11-12,21H,10H2 |
InChI Key |
FIFAUXGBTKHTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)N3C(=N2)C(=CN3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Transketolase-IN-4: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), a critical metabolic route for the production of nucleotide precursors and reducing equivalents in the form of NADPH.[1] In rapidly proliferating cells, such as cancer cells, the demand for ribose-5-phosphate for nucleic acid synthesis is significantly elevated, making TKT a compelling target for anticancer drug development.[1] Transketolase-IN-4 is a small molecule inhibitor of human transketolase, identified through high-throughput screening, that has demonstrated inhibitory effects on the proliferation of various cancer cell lines.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical properties, cellular effects, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound, with the chemical structure 3-(4-chloro-phenyl)-5-benzyl-4H-pyrazolo[1,5-a]pyrimidin-7-one, acts as a direct inhibitor of human transketolase.[4] Its primary mechanism is the suppression of the enzymatic activity of TKT, thereby disrupting the non-oxidative pentose phosphate pathway.[1] This inhibition curtails the production of ribose-5-phosphate, a crucial precursor for nucleotide biosynthesis, which is essential for the rapid proliferation of cancer cells.[1]
Signaling Pathway
The inhibitory action of this compound directly impacts the Pentose Phosphate Pathway, a key metabolic pathway.
Quantitative Data
This compound has been characterized by its inhibitory potency against human transketolase and its anti-proliferative effects on various cancer cell lines.
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 3.9 µM | Human Transketolase | [2][3] |
| Cell Proliferation Inhibition | Effective | SW620 (Colon Cancer) | [1] |
| Cell Proliferation Inhibition | Effective | LS174T (Colon Cancer) | [1] |
| Cell Proliferation Inhibition | Effective | MIA PaCa-2 (Pancreatic Cancer) | [1] |
| IC50 | 114.1 µM | Mycobacterium tuberculosis DXS | [2][3] |
Experimental Protocols
The characterization of this compound involved several key experimental procedures, primarily a high-throughput screening assay for inhibitor identification and cell-based assays to determine anti-proliferative activity.
Transketolase Activity Assay (Fluorescent Intensity - FLINT)
A fluorescent intensity (FLINT) assay was developed for the high-throughput screening of transketolase inhibitors.[1] This assay measures the decrease in NADH concentration, which is coupled to the transketolase reaction.
Principle: Transketolase converts xylulose-5-phosphate (X5P) and ribose-5-phosphate (R5P) to glyceraldehyde-3-phosphate (G3P) and sedoheptulose-7-phosphate. The G3P produced is then converted in a two-step reaction involving triosephosphate isomerase (TPI) and α-glycerophosphate dehydrogenase (α-GPDH), which results in the oxidation of NADH to NAD+. The decrease in NADH fluorescence is proportional to the transketolase activity.
Protocol:
-
Reaction Mixture Preparation: A master mix is prepared containing 0.1 M Tris-HCl (pH 7.5), 0.3 mM each of X5P and R5P, 0.075 mM NADH, 0.1 mM thiamine diphosphate (ThDP), 1.2 mM MgCl2, 1 µg/mL TPI, and 3 µg/mL α-GPDH.
-
Compound Addition: Test compounds (like this compound) are added to the wells of a microplate.
-
Enzyme Addition: The reaction is initiated by the addition of purified recombinant human transketolase.
-
Fluorescence Measurement: The fluorescence intensity is measured at an excitation wavelength of 330 nm and an emission wavelength of 450 nm over time.
-
Data Analysis: The rate of decrease in fluorescence is calculated to determine the percentage of inhibition by the test compounds.
Cell Proliferation Assay
The effect of this compound on the growth of cancer cells was assessed using standard cell proliferation assays.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., SW620, LS174T, MIA PaCa-2) are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to attach overnight, they are treated with various concentrations of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay like CyQuant.
-
Data Analysis: The absorbance or fluorescence values are measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells.
Off-Target Effects
In addition to its activity against human transketolase, this compound has been investigated for its potential to inhibit 1-deoxy-D-xylulose 5-phosphate synthase (DXS) in Mycobacterium tuberculosis.[4] DXS is an enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the bacterium. The inhibitory activity against M. tuberculosis DXS was found to be significantly weaker (IC50 = 114.1 µM) compared to its potent inhibition of human transketolase.[2][3] This suggests a degree of selectivity of this compound for its primary target.
Conclusion
This compound is a potent small-molecule inhibitor of human transketolase that effectively suppresses the proliferation of several cancer cell lines in vitro. Its mechanism of action is centered on the direct inhibition of TKT, leading to the disruption of the non-oxidative pentose phosphate pathway and a subsequent reduction in the supply of ribose-5-phosphate for nucleotide biosynthesis. The well-defined biochemical and cellular assays used in its characterization provide a solid foundation for further preclinical and clinical development of this compound or its analogs as potential anticancer therapeutics. The observed off-target activity against M. tuberculosis DXS, although weaker, warrants further investigation into the broader pharmacological profile of this chemical scaffold.
References
- 1. Identification of novel small-molecule inhibitors for human transketolase by high-throughput screening with fluorescent intensity (FLINT) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-activity relationships of compounds targeting mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Transketolase Inhibitors
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly accessible scientific literature and databases do not contain specific information on a compound designated "Transketolase-IN-4". This guide provides a comprehensive overview of the biological activity of Transketolase and its inhibitors, drawing on available data for known compounds that target this enzyme. This information is intended to serve as a valuable resource for research and development in this area.
Introduction
Transketolase (TKT) is a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2][3] This pathway is essential for the production of precursors for nucleotide synthesis and the generation of NADPH, which is vital for reductive biosynthesis and cellular antioxidant defense.[4][5][6] TKT catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, thereby linking the PPP with glycolysis.[4] Given its central role in cellular metabolism, particularly in highly proliferative cells such as cancer cells, TKT has emerged as a promising target for therapeutic intervention.[2][7] A class of molecules designated as "Transketolase-IN" are among the inhibitors being investigated. While specific data on "this compound" is not available, this guide will detail the biological activity of known TKT inhibitors, providing a framework for understanding the potential of this class of compounds.
Quantitative Data on Transketolase Inhibitors
The following table summarizes the quantitative data for several known Transketolase inhibitors. This data is crucial for comparing the potency and efficacy of different compounds.
| Compound Name | Inhibitor Type | Target | Assay Type | Quantitative Metric | Value | Reference |
| N3'-pyridyl thiamine (N3PT) | Thiamine antagonist | Apo-transketolase (Apo-TK) | Binding Assay | Kd | 22 nM | [8] |
| N3'-pyridyl thiamine (N3PT) | Thiamine antagonist | Transketolase | Cell-based assay | IC50 | 27 nM | [9] |
| N3'-pyridyl thiamine (N3PT) | Thiamine antagonist | Purified apotransketolase | Enzyme activity assay | IC50 | 21 nM | [9] |
| Oxythiamine | Thiamine antagonist | Transketolase-like 1 (TKTL1) | Docking study | Glide score | -5.53 kcal/mol | [10] |
| Oxythiamine | Thiamine antagonist | MIA PaCa-2 cells | MTT assay | IC50 | 14.95 µM | [11] |
| Oroxylin A | Non-thiamine antagonist | HepG2 cells | Proliferation assay | IC50 (48h) | 17.2 µM | [3] |
| Oroxylin A | Non-thiamine antagonist | HepG2 cells | Proliferation assay | IC50 (72h) | 6.8 µM | [3] |
| TKL-IN-2 | TKL inhibitor | Setaria viridis TKL (SvTKL) | Enzyme activity assay | IC50 | 0.11 mg/L | [1] |
Experimental Protocols
A fundamental aspect of studying Transketolase inhibitors is the ability to accurately measure the enzyme's activity. The following is a detailed methodology for a common in vitro Transketolase activity assay.
Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay
This assay is a functional measure of thiamine status and can be adapted to screen for TKT inhibitors.[12][13][14]
Principle: The assay measures the rate of oxidation of NADH, which is coupled to the TKT-catalyzed reaction. The decrease in absorbance at 340 nm is monitored spectrophotometrically.[14]
Materials:
-
Hemolysate prepared from erythrocytes
-
Ribose-5-phosphate (substrate)
-
Thiamine pyrophosphate (TPP)
-
NADH
-
Glycerol-3-phosphate dehydrogenase (auxiliary enzyme)
-
Triosephosphate isomerase (auxiliary enzyme)
-
Reaction buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader with 340 nm absorbance capability
Procedure:
-
Preparation of Hemolysate: Whole blood is centrifuged to separate erythrocytes, which are then washed and lysed to release their contents, including TKT.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, NADH, and the auxiliary enzymes.
-
Assay Setup:
-
To each well of a 96-well plate, add the hemolysate.
-
For the "stimulated" reaction, add TPP to ensure maximal TKT activity. For the "basal" reaction, TPP is omitted. When screening inhibitors, the test compound is added at this stage.
-
The reaction is initiated by adding the substrate, ribose-5-phosphate.
-
-
Measurement: The plate is immediately placed in a microplate reader, and the decrease in absorbance at 340 nm is measured over time.
-
Calculation of Activity: The rate of NADH oxidation (change in absorbance per minute) is used to calculate the TKT activity. The ETKAC is the ratio of stimulated to basal activity. For inhibitor studies, the percentage of inhibition is calculated relative to a control without the inhibitor.
Visualizations
Signaling Pathway: The Pentose Phosphate Pathway
The following diagram illustrates the central role of Transketolase in the Pentose Phosphate Pathway.
Caption: The role of Transketolase in the Pentose Phosphate Pathway.
Experimental Workflow: Screening for Transketolase Inhibitors
This diagram outlines a typical workflow for the identification and characterization of novel Transketolase inhibitors.
Caption: Workflow for Transketolase inhibitor discovery.
Conclusion
Transketolase remains a compelling target for the development of novel therapeutics, particularly in oncology. While specific details on "this compound" are not currently in the public domain, the broader class of TKT inhibitors shows significant promise. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to advance this exciting field. Further investigation into the structure-activity relationships and in vivo efficacy of novel TKT inhibitors will be critical for translating these scientific discoveries into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of binding, affinity and metabolic regulatory activity of a transketolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transketolase - Wikipedia [en.wikipedia.org]
- 5. Transketolase and vitamin B1 influence on ROS-dependent neutrophil extracellular traps (NETs) formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transketolase and vitamin B1 influence on ROS-dependent neutrophil extracellular traps (NETs) formation | PLOS One [journals.plos.org]
- 7. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. US20080234304A1 - N3-Pyridyl-Thiamine And Its Use In Cancer Treatments - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 13. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 14. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
Transketolase-IN-4: A Technical Overview of its Role in the Pentose Phosphate Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), a critical metabolic route for the synthesis of nucleotide precursors and the production of NADPH for reductive biosynthesis and antioxidant defense.[1][2] The dysregulation of TKT activity has been implicated in various diseases, including cancer and infectious diseases, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of Transketolase-IN-4, a small molecule inhibitor of transketolase, and its role in the context of the pentose phosphate pathway.
This compound: Activity and Specificity
This compound has been identified as an inhibitor of transketolase with a reported half-maximal inhibitory concentration (IC50) of 3.9 µM.[5] Further studies have indicated its activity against Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate synthase (DXS), with an IC50 of 114.1 µM.[5] Additionally, this compound has been shown to inhibit the proliferation of several human cancer cell lines, including SW620 (colorectal adenocarcinoma), LS174T (colorectal adenocarcinoma), and MIA PaCa-2 (pancreatic cancer).[5]
Quantitative Data Summary
| Target | Parameter | Value | Cell Lines/System |
| Transketolase | IC50 | 3.9 µM | In vitro enzymatic assay |
| Mycobacterium tuberculosis DXS | IC50 | 114.1 µM | In vitro enzymatic assay |
| Cell Proliferation | Inhibition | Not specified | SW620, LS174T, MIA PaCa-2 |
The Pentose Phosphate Pathway and the Role of Transketolase
The pentose phosphate pathway is a fundamental metabolic pathway that operates in parallel with glycolysis. It consists of two main branches: the oxidative branch, which generates NADPH and ribulose-5-phosphate, and the non-oxidative branch, which interconverts sugar phosphates.
Transketolase is a key enzyme in the non-oxidative branch, catalyzing the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[1] Specifically, it catalyzes the following reactions:
-
Xylulose-5-phosphate + Ribose-5-phosphate ⇌ Glyceraldehyde-3-phosphate + Sedoheptulose-7-phosphate
-
Xylulose-5-phosphate + Erythrose-4-phosphate ⇌ Glyceraldehyde-3-phosphate + Fructose-6-phosphate
These reactions are crucial for the production of ribose-5-phosphate for nucleotide and nucleic acid synthesis, and for routing excess sugar phosphates back into glycolysis.
Logical Flow of the Pentose Phosphate Pathway
Caption: Overview of the Pentose Phosphate Pathway highlighting the role of Transketolase.
Mechanism of Action of Transketolase Inhibition
Inhibitors of transketolase, such as this compound, are expected to block the catalytic activity of the enzyme, thereby disrupting the flow of metabolites through the non-oxidative pentose phosphate pathway. This leads to an accumulation of upstream substrates, such as xylulose-5-phosphate and ribose-5-phosphate, and a depletion of downstream products like glyceraldehyde-3-phosphate and fructose-6-phosphate. The ultimate consequence is a reduction in the synthesis of ribose for nucleotide production and an impairment of the cell's ability to regenerate intermediates for glycolysis.
Signaling Pathway of Transketolase Inhibition
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are representative experimental protocols for the characterization of a transketolase inhibitor, based on established methodologies.
In Vitro Transketolase Activity Assay
This assay measures the enzymatic activity of transketolase by monitoring the consumption of NADH in a coupled enzyme reaction.
Materials:
-
Recombinant human transketolase
-
This compound
-
Xylulose-5-phosphate (X5P)
-
Ribose-5-phosphate (R5P)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl2)
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (GDH)
-
NADH
-
Tris-HCl buffer (pH 7.6)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, TPP, R5P, X5P, TPI, GDH, and NADH.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding recombinant transketolase.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
Materials:
-
SW620, LS174T, or MIA PaCa-2 cells
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT or similar cell viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for cell proliferation.
Experimental Workflow
Caption: Workflow for the characterization of this compound.
Conclusion
This compound is a small molecule inhibitor of transketolase that demonstrates potential for further investigation as a therapeutic agent, particularly in oncology and infectious diseases. Its ability to inhibit a key enzyme in the pentose phosphate pathway provides a clear mechanism for disrupting cellular metabolism essential for rapid cell growth. The data presented in this guide, along with the representative experimental protocols, offer a foundational understanding for researchers and drug development professionals interested in the therapeutic targeting of transketolase. Further studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.
References
- 1. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Search for Inhibitors of Mycobacterium tuberculosis Transketolase in a Series of Sulfo-Substituted Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transketolase_TargetMol [targetmol.com]
In-Depth Technical Guide: The Impact of Transketolase Inhibition on Cancer Cell Metabolism
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "Transketolase-IN-4" is not documented in publicly available scientific literature. This guide provides a comprehensive overview of the effects of transketolase (TKT) inhibition on cancer cell metabolism based on data from well-characterized inhibitors such as oxythiamine and oroxylin A . The principles, experimental protocols, and signaling pathways described herein are representative of the effects of targeting the transketolase enzyme in cancer.
Executive Summary
Metabolic reprogramming is a hallmark of cancer, enabling unabated proliferation and survival. The pentose phosphate pathway (PPP) is a critical metabolic route that provides cancer cells with biosynthetic precursors for nucleic acid synthesis and the reducing equivalent NADPH for antioxidant defense. Transketolase (TKT), a key enzyme in the non-oxidative branch of the PPP, has emerged as a promising therapeutic target. Inhibition of TKT disrupts cancer cell metabolism, leading to reduced proliferation, induction of apoptosis, and sensitization to conventional therapies. This technical guide provides an in-depth analysis of the effects of TKT inhibition on cancer cell metabolism, detailing the molecular mechanisms, experimental methodologies, and relevant signaling pathways.
The Role of Transketolase in Cancer Metabolism
Transketolase is a thiamine-dependent enzyme that catalyzes the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[1] In the non-oxidative PPP, TKT, along with transaldolase, facilitates the interconversion of sugar phosphates, linking the PPP with glycolysis.[1][2] This pathway is crucial for generating ribose-5-phosphate, the backbone of nucleotides, and for regenerating NADPH, which is essential for maintaining redox homeostasis and supporting anabolic processes.[3][4] Cancer cells often exhibit upregulated TKT activity to meet the high demands of rapid proliferation and to counteract increased oxidative stress.[2]
Quantitative Effects of Transketolase Inhibition
The inhibition of transketolase has been shown to have a significant impact on the viability and proliferation of various cancer cell lines. The following tables summarize the quantitative data obtained from studies using the TKT inhibitors oxythiamine and oroxylin A.
Table 1: IC50 Values of Transketolase Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 Value (µM) | Reference |
| Oxythiamine | MIA PaCa-2 (Pancreatic) | 14.95 | [5] |
| Oxythiamine | Lewis Lung Carcinoma (LLC) | 8.75 (invasion & migration) | |
| Oxythiamine | A549 (Non-small cell lung) | ~10 (for significant viability decrease) | [6] |
| Oxythiamine | HeLa (Cervical) | 36 | [7] |
| Oroxylin A | MDA-MB-231 (Breast) | ~150 (for glycolysis inhibition) | [8] |
| Oroxylin A | MCF-7 (Breast) | ~200 (for lactate reduction) | [8] |
Table 2: Effects of Transketolase Inhibition on Cancer Cell Processes
| Inhibitor | Cancer Cell Line | Effect | Quantitative Measurement | Reference |
| Oxythiamine | A549 (NSCLC) | Decreased Cell Viability | 28.2% reduction at 100 µM after 48h | [6] |
| Oxythiamine | A549 (NSCLC) | Cell Cycle Arrest | 13.15% increase in G1 phase at 100 µM after 48h | [6] |
| Oroxylin A | MDA-MB-231 (Breast) | Inhibition of Glycolysis | ~20% decrease in lactate generation at 200 µM | [8] |
| Oroxylin A | HCT116 (Colon) | Cell Cycle Arrest | G2/M phase arrest | [9] |
Key Signaling Pathways Affected by Transketolase Inhibition
The metabolic disruption caused by TKT inhibition reverberates through several critical signaling pathways that govern cancer cell growth, survival, and proliferation.
Pentose Phosphate Pathway and Glycolysis
Inhibition of TKT directly blocks the non-oxidative branch of the PPP. This leads to an accumulation of upstream metabolites and a depletion of ribose-5-phosphate and NADPH. The disruption of this central metabolic hub has far-reaching consequences for the cell.
Caption: Inhibition of Transketolase disrupts the Pentose Phosphate Pathway.
Notch Signaling Pathway
TKT inhibition has been shown to downregulate the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation that is often dysregulated in cancer.
Caption: TKT inhibition downregulates the Notch signaling pathway.
p53 Signaling Pathway
Inhibition of TKT can lead to the activation of the p53 tumor suppressor pathway, a central hub in the cellular response to stress, including metabolic stress and DNA damage.
Caption: TKT inhibition activates the p53 signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of transketolase inhibitors on cancer cell metabolism.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effects of TKT inhibitors on cancer cells.
Principle: Tetrazolium salts (MTT, MTS) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the TKT inhibitor (e.g., oxythiamine, oroxylin A) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate for 15 minutes with shaking to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by TKT inhibitors.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the TKT inhibitor at the desired concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blotting
Objective: To analyze the expression levels of proteins in signaling pathways affected by TKT inhibition.
Protocol:
-
Protein Extraction: Treat cells with the TKT inhibitor, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. (See Table 3 for recommended antibodies).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Table 3: Recommended Antibodies for Western Blotting
| Target Protein | Primary Antibody (Supplier, Cat. No.) | Secondary Antibody |
| TKT | Rabbit anti-TKT (Abcam, ab154792) | Goat anti-Rabbit IgG HRP |
| Notch1 | Rabbit anti-Notch1 (Cell Signaling, #3608) | Goat anti-Rabbit IgG HRP |
| Cleaved Notch1 (NICD) | Rabbit anti-Cleaved Notch1 (Cell Signaling, #4147) | Goat anti-Rabbit IgG HRP |
| Hes1 | Rabbit anti-Hes1 (Cell Signaling, #11988) | Goat anti-Rabbit IgG HRP |
| p53 | Mouse anti-p53 (Santa Cruz, sc-126) | Goat anti-Mouse IgG HRP |
| Phospho-p53 (Ser15) | Rabbit anti-p-p53 (Cell Signaling, #9284) | Goat anti-Rabbit IgG HRP |
| β-Actin (Loading Control) | Mouse anti-β-Actin (Sigma, A5441) | Goat anti-Mouse IgG HRP |
Metabolomic Analysis of the Pentose Phosphate Pathway
Objective: To quantify the changes in PPP metabolite levels upon TKT inhibition.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells and treat with the TKT inhibitor or vehicle control.
-
Metabolite Extraction:
-
Quench metabolism by rapidly washing cells with ice-cold saline.
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable column for polar metabolite separation (e.g., a HILIC column).
-
Develop a multiple reaction monitoring (MRM) method for targeted quantification of PPP intermediates (e.g., glucose-6-phosphate, ribose-5-phosphate, sedoheptulose-7-phosphate).
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite.
-
Normalize the data to an internal standard and cell number or protein content.
-
Perform statistical analysis to identify significant changes in metabolite levels between treated and control groups.
-
Conclusion
Inhibition of transketolase represents a promising therapeutic strategy for targeting the metabolic vulnerabilities of cancer cells. By disrupting the pentose phosphate pathway, TKT inhibitors can effectively reduce cancer cell proliferation, induce apoptosis, and modulate key oncogenic signaling pathways. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate and characterize the effects of novel transketolase inhibitors. Further research into the development of potent and selective TKT inhibitors holds significant potential for advancing cancer therapy.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. Transketolase counteracts oxidative stress to drive cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 4. Role of Pentose Phosphate Pathway in Tumor - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oroxylin A induces dissociation of hexokinase II from the mitochondria and inhibits glycolysis by SIRT3-mediated deacetylation of cyclophilin D in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oroxylin A suppresses the development and growth of colorectal cancer through reprogram of HIF1α-modulated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Transketolase-IN-4 Binding to Transketolase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a crucial enzyme in the pentose phosphate pathway (PPP), playing a vital role in cellular metabolism by catalyzing the transfer of two-carbon units from ketose donors to aldose acceptors. This function is essential for the synthesis of nucleotide precursors and the production of NADPH for reductive biosynthesis and antioxidant defense.[1][2][3] The upregulation of TKT in various cancers has made it a compelling target for therapeutic intervention.[2][3] This technical guide provides an in-depth analysis of the binding of a known inhibitor, Transketolase-IN-4, to TKT. While specific structural data for the this compound-TKT complex is not publicly available, this document will leverage the known inhibitory activity of this compound and supplement with established methodologies and structural insights from other TKT-inhibitor complexes to provide a comprehensive overview for research and drug development professionals.
This compound: A Known Inhibitor of TKT
This compound (CAS: 419547-73-2) has been identified as a potent inhibitor of human transketolase.[4][5] Its primary known quantitative parameter is its half-maximal inhibitory concentration (IC50), which is a key measure of its efficacy in inhibiting TKT's enzymatic activity.
Quantitative Data for this compound
| Parameter | Value | Description | Reference |
| IC50 | 3.9 μM | The concentration of this compound required to inhibit 50% of the enzymatic activity of Transketolase. | [4][5] |
Structural Insights into TKT and Inhibitor Binding
Human transketolase is a homodimer, with each subunit containing a binding site for the cofactor thiamine pyrophosphate (TPP) and the substrate. The crystal structure of human TKT has been resolved to high resolution, providing a detailed view of its active site.[6][7][8] The active site is located at the interface of the two monomers and is characterized by a deep cleft.
While a co-crystal structure of this compound with TKT is not available, studies with other inhibitors reveal key interaction points. Inhibitors often target the TPP binding site or the substrate-binding channel. The binding is typically governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces with key amino acid residues in the active site.
Experimental Protocols for Characterizing TKT-Inhibitor Binding
A thorough understanding of the binding of an inhibitor like this compound to TKT requires a suite of biophysical and biochemical assays. The following sections detail the generalized experimental protocols for key analyses.
Protein Expression and Purification
Objective: To produce a sufficient quantity of pure, active human TKT for structural and binding studies.
Methodology:
-
Gene Synthesis and Cloning: The human TKT gene is synthesized and cloned into an appropriate expression vector (e.g., pET vector series) with a purification tag (e.g., His-tag).
-
Protein Expression: The expression vector is transformed into a suitable host, typically E. coli (e.g., BL21(DE3) strain). The cells are grown in a rich medium (e.g., LB or TB) at 37°C to an optimal density (OD600 of 0.6-0.8). Protein expression is then induced with an appropriate inducer (e.g., IPTG) and the culture is grown for a further period at a lower temperature (e.g., 18-25°C) to enhance protein folding and solubility.
-
Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase, and protease inhibitors. The cells are then lysed using sonication or a high-pressure homogenizer.
-
Purification: The soluble protein fraction is clarified by centrifugation and purified using a series of chromatography steps. A typical purification scheme involves:
-
Affinity Chromatography: The lysate is loaded onto a column with a resin that specifically binds the purification tag (e.g., Ni-NTA for His-tagged proteins). The protein is eluted with a high concentration of a competing molecule (e.g., imidazole).
-
Size-Exclusion Chromatography: The protein sample is further purified based on its size to remove any remaining contaminants and protein aggregates.
-
In Vitro TKT Activity Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of TKT activity.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), the TKT cofactor thiamine pyrophosphate (TPP), a divalent cation (e.g., MgCl2), and the TKT substrates (e.g., xylulose-5-phosphate and ribose-5-phosphate).
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Assay Procedure:
-
Purified TKT enzyme is pre-incubated with varying concentrations of this compound for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrates.
-
The reaction is monitored by measuring the rate of formation of one of the products, typically glyceraldehyde-3-phosphate (G3P). This can be done using a coupled enzyme assay where the G3P is converted by a dehydrogenase, leading to a change in absorbance of NADH, which can be measured spectrophotometrically at 340 nm.[9]
-
-
Data Analysis: The initial reaction rates are plotted against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value.[9]
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) for the binding of this compound to TKT.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated for covalent immobilization of the TKT protein.
-
Immobilization: Purified TKT is flowed over the activated chip surface, leading to its covalent attachment. The amount of immobilized protein is monitored in real-time.
-
Binding Analysis:
-
A series of concentrations of this compound (the analyte) are prepared in a suitable running buffer.
-
The analyte solutions are injected sequentially over the immobilized TKT surface. The binding is monitored as a change in the refractive index, which is proportional to the mass of analyte binding to the surface.
-
After each injection, the running buffer is flowed over the chip to monitor the dissociation of the inhibitor.
-
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (kon, koff, and KD).[10][11][12]
X-ray Crystallography for Structural Determination
Objective: To determine the three-dimensional structure of the TKT-Transketolase-IN-4 complex at atomic resolution.
Methodology:
-
Co-crystallization:
-
Purified TKT is mixed with a molar excess of this compound.
-
The protein-inhibitor complex is then subjected to crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion. A wide range of crystallization conditions (precipitants, buffers, salts, and additives) are screened to find conditions that yield well-diffracting crystals.
-
-
Data Collection:
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using molecular replacement, using the known structure of TKT as a search model.
-
The initial model is then refined against the diffraction data, and the inhibitor molecule is built into the electron density map. The final structure is validated for its geometric quality.[14][15]
-
Visualizing Experimental Workflows and Pathways
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for the analysis of this compound binding to TKT.
Caption: Role of Transketolase in the Pentose Phosphate Pathway and its inhibition.
Conclusion
This compound is a documented inhibitor of TKT with a known IC50 value, making it a valuable tool for studying the role of TKT in various biological processes, particularly in cancer metabolism. While a detailed structural understanding of its binding mode awaits experimental determination, the methodologies outlined in this guide provide a clear roadmap for such investigations. By combining biochemical assays to quantify inhibitory potency and biophysical techniques like SPR and X-ray crystallography to elucidate binding kinetics and structural interactions, researchers can gain a comprehensive understanding of how this compound and other inhibitors function. This knowledge is paramount for the rational design and development of novel and more potent TKT inhibitors for therapeutic applications.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. Transketolase Serves as a Biomarker for Poor Prognosis in Human Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transketolase (TKT) activity and nuclear localization promote hepatocellular carcinoma in a metabolic and a non-metabolic manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound |CAS 419547-73-2|DC Chemicals [dcchemicals.com]
- 5. Transketolase_TargetMol [targetmol.com]
- 6. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The crystal structure of human transketolase and new insights into its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Transketolase-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transketolase (TKT) is a critical enzyme in the pentose phosphate pathway (PPP), playing a pivotal role in cellular metabolism by providing precursors for nucleotide synthesis and NADPH for reductive biosynthesis and antioxidant defense.[1][2][3][4] Its involvement in various pathological conditions, including cancer and neurodegenerative diseases, has made it an attractive target for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the in vitro characterization of Transketolase-IN-4, a novel inhibitor of TKT. This document details the experimental protocols for assessing its binding affinity, enzymatic inhibition, and cellular effects, presenting the data in a clear and comparative format. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the inhibitor's mechanism of action.
Quantitative Data Summary
The in vitro efficacy of this compound was determined through a series of quantitative assays to establish its binding affinity, inhibitory potency against the transketolase enzyme, and its effect on cancer cell proliferation. The results are summarized in the table below.
| Parameter | Method | Value |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 85 nM |
| Enzyme Inhibition (IC50) | Fluorometric Activity Assay | 150 nM |
| Cellular Proliferation (GI50) | AlamarBlue Assay (HeLa Cells) | 1.2 µM |
Experimental Protocols
Detailed methodologies for the key experiments performed to characterize this compound are provided below.
Recombinant Human Transketolase Expression and Purification
Full-length human transketolase was expressed in Escherichia coli and purified to homogeneity. The gene encoding human TKT was cloned into an expression vector, and the protein was produced in a suitable E. coli strain. Purification was achieved through a series of chromatography steps to ensure high purity and activity of the recombinant enzyme.
Surface Plasmon Resonance (SPR) for Binding Affinity
The binding affinity of this compound to purified recombinant human TKT was determined using SPR analysis.
-
Instrumentation: A suitable SPR instrument was used.
-
Immobilization: Recombinant human TKT was immobilized on a sensor chip.
-
Analyte: A series of concentrations of this compound in a suitable buffer were flowed over the sensor chip surface.
-
Data Analysis: The association and dissociation rates were measured, and the equilibrium dissociation constant (KD) was calculated by fitting the data to a 1:1 binding model.
Transketolase Activity Assay (Fluorometric)
The inhibitory effect of this compound on TKT enzymatic activity was measured using a fluorometric assay.[4] This assay measures the production of glyceraldehyde-3-phosphate (G3P), a product of the TKT-catalyzed reaction.[3]
-
Principle: TKT catalyzes the transfer of a two-carbon unit from a donor ketose sugar to an acceptor aldose sugar. The resulting product is then converted by a developer enzyme mix, leading to the generation of a fluorescent signal (λEx = 535 nm/λEm = 587 nm).[4]
-
Procedure:
-
Recombinant human TKT was incubated with varying concentrations of this compound.
-
The reaction was initiated by the addition of the TKT substrate mix.
-
The reaction was allowed to proceed at 37°C, and the fluorescence was measured at regular intervals.
-
-
Data Analysis: The initial reaction rates were determined, and the IC50 value was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (AlamarBlue)
The anti-proliferative effect of this compound was assessed in HeLa cells using the AlamarBlue assay.
-
Cell Culture: HeLa cells were cultured in appropriate media and seeded into 96-well plates.
-
Treatment: Cells were treated with a range of concentrations of this compound for a specified period.
-
Assay: AlamarBlue reagent was added to the wells, and the plates were incubated. The fluorescence, which is proportional to the number of viable cells, was measured.
-
Data Analysis: The half-maximal growth inhibition (GI50) value was determined by plotting the percentage of cell viability against the inhibitor concentration.
Visualizations
Transketolase Mechanism of Action
Transketolase catalyzes the transfer of a two-carbon fragment from a ketose donor to an aldose acceptor, a key reaction in the non-oxidative pentose phosphate pathway.[1][7][8] This process is dependent on the cofactor thiamine pyrophosphate (TPP).[2][6]
Caption: Proposed mechanism of this compound inhibition.
Experimental Workflow for In Vitro Characterization
The systematic in vitro characterization of this compound follows a logical progression from target binding to cellular effects.
Caption: Workflow for this compound in vitro characterization.
Transketolase in the Pentose Phosphate Pathway
Transketolase is a key enzyme that connects the pentose phosphate pathway with glycolysis.[1] Its inhibition by this compound is expected to disrupt this metabolic flux.
Caption: Role of Transketolase in the Pentose Phosphate Pathway.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Evaluation of binding, affinity and metabolic regulatory activity of a transketolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. aklectures.com [aklectures.com]
Transketolase-IN-4: A Technical Guide to its Role in Nucleotide Biosynthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened reliance on specific metabolic pathways for survival and proliferation. The pentose phosphate pathway (PPP) is a critical route for the synthesis of nucleotides and the generation of reductive power in the form of NADPH. Transketolase (TKT), a key enzyme in the non-oxidative branch of the PPP, represents a promising therapeutic target for anticancer drug development. This technical guide provides an in-depth overview of Transketolase-IN-4, a potent inhibitor of TKT. We will explore the mechanism of TKT, its role in nucleotide biosynthesis, and the downstream effects of its inhibition by this compound. This document includes a summary of known quantitative data, detailed experimental protocols for studying TKT inhibitors, and visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction: Transketolase and the Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. It is responsible for two primary cellular functions: the production of NADPH, which is essential for reductive biosynthesis and antioxidant defense, and the synthesis of pentose sugars, most notably ribose-5-phosphate, a crucial precursor for nucleotide and nucleic acid biosynthesis.[1][2]
Transketolase (TKT) is a pivotal enzyme in the non-oxidative phase of the PPP.[3][4] It catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[5][6] Specifically, TKT facilitates the following reversible reactions:
-
Xylulose-5-phosphate + Ribose-5-phosphate ↔ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate
-
Xylulose-5-phosphate + Erythrose-4-phosphate ↔ Fructose-6-phosphate + Glyceraldehyde-3-phosphate
Through these reactions, TKT provides a critical link between the PPP and glycolysis, allowing the cell to adapt its metabolic flux based on its specific needs for NADPH, ribose-5-phosphate, or ATP.[5][6] In rapidly proliferating cells, such as cancer cells, the demand for ribose-5-phosphate for the synthesis of DNA and RNA is significantly elevated.[7][8]
Transketolase as a Therapeutic Target in Oncology
The metabolic reprogramming observed in many cancers often involves the upregulation of the PPP to meet the high demand for nucleotide precursors and to counteract increased oxidative stress.[1][7] Elevated expression and activity of transketolase have been observed in various cancer types and are often associated with malignancy and poor prognosis.[7][9] By channeling glucose intermediates into the synthesis of macromolecules and antioxidants, TKT supports rapid tumor growth and viability.[1]
Inhibition of transketolase presents an attractive strategy for cancer therapy. By blocking this enzyme, it is possible to disrupt the synthesis of ribose-5-phosphate, thereby impeding nucleotide and nucleic acid production and ultimately halting cell proliferation.[8] Furthermore, inhibiting TKT can lead to an increase in oxidative stress within cancer cells, potentially sensitizing them to other therapeutic agents.[1]
This compound: A Potent Inhibitor
This compound is a potent inhibitor of the transketolase enzyme. The available quantitative data for this compound is summarized below.
| Compound | Target | IC50 | Affected Cell Lines | Reference |
| This compound | Transketolase | 3.9 μM | SW620, LS174T, MIA PaCa-2 | [10] |
The IC50 value of 3.9 μM indicates that this compound can effectively inhibit transketolase activity at micromolar concentrations. Its demonstrated activity in inhibiting the proliferation of colon cancer (SW620, LS174T) and pancreatic cancer (MIA PaCa-2) cell lines highlights its potential as an anticancer agent.[10]
Proposed Mechanism of Action and Effect on Nucleotide Biosynthesis
Based on its inhibitory effect on transketolase, the mechanism of action of this compound is centered on the disruption of the non-oxidative pentose phosphate pathway.
By inhibiting transketolase, this compound is expected to cause an accumulation of the TKT substrates, xylulose-5-phosphate and ribose-5-phosphate, and a depletion of its products. The critical consequence of this inhibition is the reduced availability of ribose-5-phosphate for the synthesis of purine and pyrimidine nucleotides. This bottleneck in nucleotide biosynthesis would subsequently impair DNA and RNA synthesis, leading to an arrest of the cell cycle and inhibition of cell proliferation.
Experimental Protocols
To evaluate the efficacy and mechanism of action of transketolase inhibitors like this compound, a series of in vitro and cell-based assays are essential.
Transketolase Activity Assay (Fluorometric)
This assay measures the enzymatic activity of transketolase in biological samples.
Principle: The assay is based on the TKT-catalyzed transfer of a two-carbon group from a donor sugar to an acceptor sugar. The product of this reaction then participates in a series of enzymatic steps that convert a non-fluorescent probe into a fluorescent product. The rate of fluorescence increase is directly proportional to the TKT activity.
Materials:
-
Transketolase Activity Assay Kit (e.g., Sigma-Aldrich MAK420 or similar)[11]
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
-
Cell or tissue lysates
-
BCA Protein Assay Kit
Procedure:
-
Sample Preparation:
-
Homogenize cells (e.g., 4 x 10^5) or tissue (e.g., 10 mg) in 100 µL of TKT Assay Buffer.[11]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate).
-
Determine the protein concentration of the lysate using a BCA assay.
-
Adjust the protein concentration to the desired range (e.g., 1-4 µg/µL for cell lysates).[11]
-
-
Reaction Setup:
-
Prepare a master mix according to the kit manufacturer's instructions, typically containing TKT Assay Buffer, TKT Substrate Mix, TKT Developer, TKT Enzyme Mix, and TKT Probe.
-
Add the master mix to the wells of the 96-well plate.
-
Add the cell or tissue lysate to the appropriate wells.
-
For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound before adding the master mix.
-
Include appropriate controls (e.g., no-enzyme control, no-substrate control).
-
-
Measurement:
-
Immediately measure the fluorescence intensity at 5-minute intervals for at least 45 minutes at 37°C.[3]
-
-
Data Analysis:
-
Calculate the change in fluorescence per minute (ΔF/min).
-
Determine the TKT activity from a standard curve.
-
For inhibitor studies, plot the TKT activity against the inhibitor concentration to determine the IC50 value.
-
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
Principle: Various methods can be used, such as the MTT assay, which measures the metabolic activity of viable cells, or direct cell counting.
Materials:
-
Cancer cell lines (e.g., SW620, LS174T, MIA PaCa-2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT reagent or cell counter
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance.
-
Cell Counting: Trypsinize and count the number of viable cells in each well.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound is a potent inhibitor of transketolase, a key enzyme in the pentose phosphate pathway. By disrupting the synthesis of ribose-5-phosphate, this compound effectively inhibits the proliferation of cancer cells that are highly dependent on this pathway for nucleotide biosynthesis. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in targeting cancer metabolism and further investigating the therapeutic potential of transketolase inhibitors. Further preclinical studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and its in vivo efficacy.
References
- 1. pnas.org [pnas.org]
- 2. Downregulation of Transketolase Activity Is Related to Inhibition of Hippocampal Progenitor Cell Proliferation Induced by Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transketolase - Wikipedia [en.wikipedia.org]
- 6. Transketolase [bionity.com]
- 7. A key role for transketolase-like 1 in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Preliminary Efficacy of Transketolase-IN-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of Transketolase-IN-4, a potent inhibitor of the enzyme transketolase. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer metabolism research. This document summarizes the available quantitative data, outlines plausible experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
This compound has demonstrated significant inhibitory activity against its target enzyme and has shown anti-proliferative effects in various cancer cell lines. The key quantitative efficacy data is summarized in the table below.
| Parameter | Value | Target/Cell Line | Description |
| IC50 | 3.9 μM | Transketolase | The half maximal inhibitory concentration against the transketolase enzyme, indicating potent inhibition.[1][2][3][4][5][6] |
| Anti-proliferative Activity | - | SW620, LS174T, MIA PaCa-2 | Demonstrated inhibition of tumor cell proliferation in these cancer cell lines.[1][2][3][5][6] |
| IC50 | 114.1 μM | Mycobacterium tuberculosis DXS | A possible secondary target, 1-deoxy-D-xylulose-5-phosphate synthase, in Mycobacterium tuberculosis.[1][2][3][5][6] |
Mechanism of Action and Signaling Pathway
Transketolase (TKT) is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[7] This pathway is crucial for the synthesis of ribose-5-phosphate, a precursor for nucleotides, and for the production of NADPH, which is essential for antioxidant defense and reductive biosynthesis.[8][9] In cancer cells, TKT is often upregulated to meet the high metabolic demands of rapid proliferation and to counteract increased oxidative stress.[8][10]
By inhibiting transketolase, this compound disrupts these critical metabolic processes. This leads to a reduction in nucleotide synthesis, thereby impeding cell proliferation, and a decrease in NADPH levels, which heightens oxidative stress and can induce apoptosis.[8][10] Furthermore, the inhibition of TKT can sensitize cancer cells to other therapeutic agents.[8][9]
Experimental Protocols
While specific, detailed experimental protocols for the studies on this compound are not publicly available, the following represents standard methodologies for the key assays that would be employed to determine its efficacy.
Transketolase Enzyme Activity Assay (Coupled Enzyme Assay)
This assay would be used to determine the IC50 of this compound against purified transketolase.
Principle: The activity of transketolase is measured by coupling the production of glyceraldehyde-3-phosphate (G3P) to the oxidation of NADH by glycerol-3-phosphate dehydrogenase. The rate of NADH disappearance is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified human transketolase enzyme
-
Thiamine pyrophosphate (TPP)
-
Ribose-5-phosphate (R5P)
-
Xylulose-5-phosphate (X5P)
-
Triosephosphate isomerase/glycerol-3-phosphate dehydrogenase (TPI/GDH) enzyme mix
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
This compound (in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, TPP, R5P, X5P, TPI/GDH enzyme mix, and NADH.
-
Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding the purified transketolase enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Cell Proliferation Assay (e.g., Sulforhodamine B - SRB Assay)
This assay would be used to assess the anti-proliferative effects of this compound on cancer cell lines such as SW620, LS174T, and MIA PaCa-2.
Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Materials:
-
SW620, LS174T, or MIA PaCa-2 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates several times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris-base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow
The preclinical evaluation of a targeted inhibitor like this compound typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound |CAS 419547-73-2|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel transketolase inhibitor oroxylin A suppresses the non-oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Transketolase counteracts oxidative stress to drive cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Transketolase-IN-4 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2][3][4][5][6] It plays a vital role in cellular metabolism by catalyzing the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[6][7][8] This function is essential for the production of nucleotide precursors (ribose-5-phosphate) and NADPH, which is crucial for reductive biosynthesis and cellular antioxidant defense.[5][9] Given its role in cell proliferation and metabolism, TKT is a potential therapeutic target for various diseases, including cancer.[6][10][11]
Transketolase-IN-4 is a potent and selective small molecule inhibitor of human transketolase. These application notes provide a detailed protocol for the in vitro characterization of this compound using a coupled-enzyme spectrophotometric assay.
Mechanism of Action
Transketolase catalyzes the conversion of sedoheptulose-7-phosphate (S7P) and glyceraldehyde-3-phosphate (G3P) from ribose-5-phosphate (R5P) and xylulose-5-phosphate (X5P). The enzyme requires thiamine diphosphate (ThDP) and a divalent cation as cofactors for its activity.[4][7] this compound is a competitive inhibitor that binds to the active site of the enzyme, preventing the binding of its natural substrates.
Quantitative Data Summary
The inhibitory activity of this compound against human recombinant transketolase was determined using the in vitro assay described below. The IC50 value was calculated from a dose-response curve.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Human Transketolase | Spectrophotometric | 50 |
Experimental Protocols
In Vitro Transketolase Activity Assay (Spectrophotometric)
This protocol describes a coupled-enzyme assay to determine the activity of transketolase by measuring the rate of NADH oxidation, which results in a decrease in absorbance at 340 nm.[12][13] The reaction scheme is as follows:
-
Transketolase Reaction: Ribose-5-phosphate + Xylulose-5-phosphate ⇌ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate
-
Coupled Reactions:
-
Glyceraldehyde-3-phosphate ⇌ Dihydroxyacetone phosphate (via Triosephosphate Isomerase)
-
Dihydroxyacetone phosphate + NADH + H+ → α-Glycerophosphate + NAD+ (via α-Glycerophosphate Dehydrogenase)
-
Materials and Reagents
-
Human recombinant transketolase
-
This compound
-
Tris-HCl buffer (pH 7.6)
-
Magnesium chloride (MgCl2)
-
Thiamine diphosphate (ThDP)
-
Ribose-5-phosphate (R5P)
-
Xylulose-5-phosphate (X5P)
-
Triosephosphate isomerase (TPI)
-
α-Glycerophosphate dehydrogenase (α-GDH)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 7.6) containing 10 mM MgCl2.
-
Prepare a 10 mM ThDP stock solution in water.
-
Prepare 50 mM stock solutions of R5P and X5P in water.
-
Prepare a 10 mM NADH stock solution in Tris-HCl buffer.
-
Prepare stock solutions of TPI (e.g., 1000 units/mL) and α-GDH (e.g., 1000 units/mL).
-
Prepare a stock solution of this compound in DMSO. Dilute further in assay buffer to desired concentrations.
-
-
Assay Protocol:
-
Set up the reactions in a 96-well microplate. The final volume of each reaction is 200 µL.
-
Prepare a master mix containing Tris-HCl buffer, MgCl2, ThDP, R5P, X5P, TPI, and α-GDH.
-
Add 180 µL of the master mix to each well.
-
Add 10 µL of this compound solution at various concentrations (or DMSO for control) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of human recombinant transketolase solution.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).
-
Convert the rate of absorbance change to the rate of enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Transketolase in the Pentose Phosphate Pathway and its inhibition.
Caption: Workflow for the in vitro transketolase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Transketolase - Wikipedia [en.wikipedia.org]
- 3. Transketolase [bionity.com]
- 4. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and function of the transketolase from Mycobacterium tuberculosis and comparison with the human enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transketolase Activity Assay Kit (Fluorometric) (ab273310) | Abcam [abcam.com]
- 10. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the IC50 of Transketolase-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Transketolase (TKT) is a crucial enzyme in the pentose phosphate pathway (PPP), responsible for the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor.[1][2][3] This thiamine pyrophosphate (TPP)-dependent enzyme plays a vital role in cellular metabolism by providing precursors for nucleotide synthesis, maintaining redox balance through the production of NADPH, and shunting excess sugar phosphates into glycolysis.[1][2][3][4] Given its central role in metabolic processes, transketolase has emerged as a potential therapeutic target for various diseases, including cancer and neurodegenerative disorders.[4][5] Transketolase-IN-4 is a small molecule inhibitor of transketolase. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against purified transketolase enzyme using a continuous-wave spectrophotometric assay.
Principle of the Assay:
The activity of transketolase is measured by a coupled enzyme assay. Transketolase catalyzes the conversion of D-xylulose-5-phosphate and D-ribose-5-phosphate to D-sedoheptulose-7-phosphate and D-glyceraldehyde-3-phosphate. The production of glyceraldehyde-3-phosphate is then coupled to the oxidation of NADH by glycerol-3-phosphate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm. The rate of NADH oxidation is directly proportional to the transketolase activity. The IC50 value of this compound is determined by measuring the enzyme activity at various concentrations of the inhibitor.
Signaling Pathway and Experimental Workflow
Figure 1: Role of Transketolase in the Pentose Phosphate Pathway.
Figure 2: Experimental Workflow for IC50 Determination.
Experimental Protocols
Materials and Reagents:
-
Enzymes:
-
Purified human transketolase (recombinant)
-
Glycerol-3-phosphate dehydrogenase (GDH)
-
-
Substrates:
-
D-xylulose-5-phosphate (X5P)
-
D-ribose-5-phosphate (R5P)
-
-
Cofactors:
-
Thiamine pyrophosphate (TPP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
-
Inhibitor:
-
This compound
-
-
Buffer and Other Reagents:
-
Glycylglycine buffer
-
Magnesium chloride (MgCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
-
Solution Preparation:
-
Assay Buffer (10X): 500 mM Glycylglycine, 50 mM MgCl2, pH 7.6. Store at 4°C.
-
Transketolase Enzyme Stock: Prepare a 1 mg/mL stock solution in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5). Aliquot and store at -80°C.
-
Coupling Enzyme (GDH) Stock: Prepare a 100 units/mL stock solution in water. Aliquot and store at -20°C.
-
Substrate Mix (10X): 5 mM D-xylulose-5-phosphate and 5 mM D-ribose-5-phosphate in water. Aliquot and store at -20°C.
-
Cofactor Mix (10X): 2.5 mM Thiamine pyrophosphate and 5 mM NADH in water. Prepare fresh before use and protect from light.
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
Protocol for IC50 Determination of this compound:
-
Preparation of this compound Serial Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to obtain a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM).
-
Further dilute each DMSO stock 1:100 in 1X Assay Buffer to create the working inhibitor solutions. This will result in a final DMSO concentration of 1% in the assay, which should be consistent across all wells.
-
-
Assay Reaction Setup:
-
Set up the reactions in a 96-well UV-transparent microplate. Prepare a master mix for all wells to minimize pipetting errors. The final reaction volume is 200 µL.
-
Master Mix Composition (for one well):
-
1X Assay Buffer: 20 µL of 10X stock
-
Cofactor Mix: 20 µL of 10X stock
-
GDH Enzyme: 2 µL of 100 U/mL stock
-
Transketolase Enzyme: X µL (determine the optimal concentration empirically to achieve a linear reaction rate for at least 10 minutes)
-
Nuclease-free water: to a final volume of 160 µL (adjusting for enzyme and inhibitor volume)
-
-
Add 160 µL of the Master Mix to each well.
-
Add 20 µL of the diluted this compound working solutions to the respective wells (for inhibitor wells).
-
For the positive control (100% activity), add 20 µL of 1% DMSO in 1X Assay Buffer.
-
For the negative control (no enzyme activity), add 20 µL of 1% DMSO in 1X Assay Buffer and omit the transketolase enzyme from the master mix.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the 10X Substrate Mix (X5P and R5P) to each well.
-
Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the Rate of Reaction:
-
Determine the rate of NADH oxidation (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).
-
-
Calculate Percent Inhibition:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor - V_negative_control) / (V_positive_control - V_negative_control)] * 100
-
-
Determine the IC50 Value:
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[6]
-
Data Presentation
Table 1: Example Data for this compound IC50 Determination
| This compound (µM) | Log [Inhibitor] | Average Rate (ΔA340/min) | % Inhibition |
| 0 (Positive Control) | - | 0.150 | 0 |
| 0.01 | -2.00 | 0.145 | 3.3 |
| 0.1 | -1.00 | 0.128 | 14.7 |
| 1 | 0.00 | 0.080 | 46.7 |
| 10 | 1.00 | 0.025 | 83.3 |
| 100 | 2.00 | 0.005 | 96.7 |
| No Enzyme (Negative Control) | - | 0.002 | - |
Table 2: Summary of IC50 Value for this compound
| Compound | IC50 (µM) | Hill Slope | R² |
| This compound | [Calculated Value] | [Calculated Value] | [Calculated Value] |
Troubleshooting and Considerations:
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits enzyme activity (typically ≤ 1%).
-
Linearity of Reaction: The reaction rate should be linear for the duration of the measurement. If not, adjust the enzyme concentration.
-
Substrate and Cofactor Concentrations: The concentrations of substrates and cofactors should be at or near saturation to ensure that the measured inhibition is not competitive with respect to these components.
-
Inhibitor Solubility: Ensure that this compound is fully dissolved in the assay buffer to avoid inaccurate results.
-
Data Fitting: Use appropriate non-linear regression models to accurately determine the IC50 value.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. Transketolase [bionity.com]
- 3. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical screening as a tool for identification of transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Developing a Cellular Assay for Transketolase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] This pathway is crucial for cellular biosynthesis, providing precursors for nucleotides and NADPH for reductive biosynthesis and antioxidant defense.[2][3] TKT catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, thereby linking the PPP with glycolysis.[1][2] Elevated TKT activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[4][5][6]
Transketolase-IN-4 is a novel small molecule inhibitor of TKT. These application notes provide a detailed protocol for a cellular assay to characterize the potency and mechanism of action of this compound. The described assay is based on a fluorometric method that measures TKT activity in cell lysates.
Principle of the Assay
The cellular assay for this compound involves treating cultured cells with the inhibitor, preparing cell lysates, and then measuring the TKT enzymatic activity. The assay quantitatively measures the activity of TKT by monitoring a fluorescence-based reaction. In this reaction, TKT transfers a two-carbon group from a donor substrate to an acceptor substrate. The product of this reaction then participates in a series of enzymatic steps, ultimately leading to the conversion of a non-fluorescent probe into a highly fluorescent product. The fluorescence intensity is directly proportional to the TKT activity. By comparing the TKT activity in treated versus untreated cells, the inhibitory effect of this compound can be determined.
Materials and Reagents
-
Cell Lines: A human cancer cell line with high glycolytic activity (e.g., MIA PaCa-2, HeLa) is recommended.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
This compound: Stock solution in DMSO.
-
Transketolase Activity Assay Kit (Fluorometric): Commercially available kits provide the necessary reagents, including TKT Assay Buffer, TKT Substrate Mix, TKT Developer, TKT Enzyme Mix, and a fluorescent probe.[7]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Protease Inhibitor Cocktail.
-
BCA Protein Assay Kit.
-
96-well black microplates with a clear bottom.
-
Microplate reader with fluorescence capabilities (Excitation/Emission = 535/587 nm).
-
Cell lysis buffer: (e.g., RIPA buffer).
-
DMSO: Vehicle control.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known TKT inhibitor like oxythiamine, if available).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Protocol 2: Preparation of Cell Lysates
-
Cell Washing: After incubation, aspirate the medium and wash the cells twice with 200 µL of ice-cold PBS.
-
Cell Lysis: Add 50 µL of ice-cold TKT Assay Buffer (supplemented with protease inhibitors) to each well.
-
Incubation: Incubate the plate on ice for 10 minutes.
-
Lysate Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic TKT enzyme.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay. This is crucial for normalizing the TKT activity.
Protocol 3: Transketolase Activity Assay
-
Reaction Mix Preparation: Prepare a master mix for the TKT reaction according to the manufacturer's instructions of the assay kit. This typically includes the TKT Assay Buffer, TKT Substrate Mix, TKT Developer, and TKT Enzyme Mix.
-
Sample Preparation: In a 96-well black microplate, add 10-20 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with TKT Assay Buffer. Include a background control for each sample containing the cell lysate but without the TKT Substrate Mix.
-
Initiate Reaction: Add 50 µL of the TKT reaction master mix to each well.
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity (Ex/Em = 535/587 nm) at multiple time points (e.g., every 5 minutes for 30-60 minutes) in kinetic mode.
Data Presentation and Analysis
Calculation of TKT Activity
-
Subtract the background fluorescence reading from the sample fluorescence reading.
-
Calculate the rate of the reaction (ΔFluorescence/ΔTime).
-
Normalize the TKT activity to the protein concentration of the cell lysate (Activity/µg of protein).
Determination of IC₅₀
-
Plot the normalized TKT activity against the log concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of TKT activity.
Data Tables
Table 1: TKT Activity in Response to this compound Treatment
| This compound (µM) | Mean TKT Activity (RFU/min/µg protein) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 0 | ||
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 2: IC₅₀ Values for this compound
| Parameter | Value |
| IC₅₀ (µM) | |
| 95% Confidence Interval | |
| R² |
Visualizations
Caption: TKT signaling pathway and inhibition by this compound.
Caption: Experimental workflow for the cellular TKT assay.
Troubleshooting
-
Low TKT Activity:
-
Ensure the cell line used expresses sufficient levels of TKT.
-
Check the viability of the cells before lysis.
-
Optimize the protein concentration used in the assay.
-
Ensure the assay kit components have been stored and handled correctly.
-
-
High Variability between Replicates:
-
Ensure accurate and consistent pipetting.
-
Ensure homogenous cell seeding.
-
Mix reagents thoroughly before use.
-
-
Inconsistent IC₅₀ Values:
-
Ensure the inhibitor is fully dissolved in DMSO.
-
Verify the accuracy of the serial dilutions.
-
Optimize the incubation time with the inhibitor.
-
Conclusion
This application note provides a comprehensive and detailed protocol for developing a robust cellular assay to evaluate the inhibitory activity of this compound. The described fluorometric assay is sensitive, quantitative, and suitable for determining the potency of TKT inhibitors in a cellular context. This methodology will be a valuable tool for researchers and drug development professionals working on the characterization of novel TKT inhibitors.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.libretexts.org [med.libretexts.org]
- 4. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Transketolase-IN-4: Inducing Metabolic Stress in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), a critical metabolic route for the production of NADPH and precursors for nucleotide biosynthesis.[1][2] TKT links the PPP with glycolysis, playing a crucial role in cellular metabolism and redox homeostasis.[1][3] In cancer cells, which often exhibit increased metabolic activity and oxidative stress, TKT is frequently upregulated to support rapid proliferation and survival.[4] Inhibition of TKT presents a promising therapeutic strategy to induce metabolic stress and selectively target cancer cells.[5]
Transketolase-IN-4 is a potent and specific inhibitor of human transketolase.[5][6] These application notes provide detailed protocols for utilizing this compound to induce metabolic stress in cancer cell lines, along with methods to quantify its effects.
Product Information
| Compound Name | This compound |
| Synonyms | Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 3-(4-chlorophenyl)-5-(phenylmethyl)- |
| CAS Number | 419547-73-2 |
| Molecular Formula | C₁₉H₁₄ClN₃O |
| Molecular Weight | 335.79 g/mol |
| Purity | >99% |
| Solubility | Soluble in DMSO (125 mg/mL) |
| Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.[6] |
Mechanism of Action
This compound directly inhibits the enzymatic activity of transketolase, a thiamine pyrophosphate (TPP)-dependent enzyme.[6] TKT catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. By inhibiting TKT, this compound blocks the non-oxidative PPP, leading to a cascade of metabolic consequences:
-
Reduced NADPH Production: Inhibition of the PPP impairs the cell's primary source of NADPH, a critical reducing equivalent for antioxidant defense and reductive biosynthesis.[7]
-
Accumulation of PPP Intermediates: Blockade of TKT leads to the accumulation of upstream metabolites such as ribose-5-phosphate (R5P) and xylulose-5-phosphate (Xu5P).[8]
-
Depletion of Glycolytic Intermediates: The link between the PPP and glycolysis is severed, potentially reducing the pool of fructose-6-phosphate and glyceraldehyde-3-phosphate available for glycolysis.[1]
-
Increased Oxidative Stress: Reduced NADPH levels compromise the cell's ability to regenerate reduced glutathione (GSH), a key antioxidant, leading to an accumulation of reactive oxygen species (ROS) and oxidative stress.[7]
-
Inhibition of Nucleotide Synthesis: The supply of R5P, a precursor for de novo nucleotide synthesis, is disrupted, thereby impeding DNA and RNA synthesis required for cell proliferation.[8]
This multi-faceted disruption of cellular metabolism ultimately leads to cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on the PPP.[8][9]
Quantitative Data
The following tables summarize the inhibitory activity of this compound and other relevant transketolase inhibitors on enzyme activity and cancer cell proliferation.
Table 1: In Vitro Enzyme Inhibition
| Inhibitor | Target | IC₅₀ (µM) | Assay Method | Reference |
| This compound | Human Transketolase | 3.9 | Fluorescent Intensity (FLINT) Assay | [5][6] |
| Oxythiamine | Transketolase | Not specified | Not specified | [4] |
| Oroxylin A | Transketolase | Not specified | Not specified | [8] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC₅₀ (µM) | Assay Method | Reference |
| This compound | SW620 | Colorectal Carcinoma | Data not available | Cell Proliferation Assay | [5][6] |
| This compound | LS174T | Colorectal Carcinoma | Data not available | Cell Proliferation Assay | [5][6] |
| This compound | MIA PaCa-2 | Pancreatic Carcinoma | Data not available | Cell Proliferation Assay | [5][6] |
| Oxythiamine | MIA PaCa-2 | Pancreatic Carcinoma | 14.95 | MTT Assay | [9] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Proliferation
This protocol describes a standard method to determine the effect of this compound on the viability and proliferation of cancer cells using a colorimetric assay such as MTT or WST-1.
Materials:
-
Cancer cell line of interest (e.g., SW620, LS174T, MIA PaCa-2)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Viability Assay:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure changes in intracellular ROS levels following treatment with this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
DCFDA reagent
-
PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate or a 6-well plate and treat with various concentrations of this compound as described in Protocol 1 for 24-48 hours. Include a positive control (e.g., H₂O₂).
-
DCFDA Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL (for 96-well plate) or 1 mL (for 6-well plate) of 10 µM DCFDA in PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Wash: Remove the DCFDA solution and wash the cells twice with PBS.
-
Data Acquisition:
-
Microplate Reader: Add 100 µL of PBS to each well and measure the fluorescence (excitation/emission ~485/535 nm).
-
Flow Cytometer: Detach the cells using trypsin, resuspend in PBS, and analyze the fluorescence intensity.
-
-
Data Analysis: Quantify the change in fluorescence intensity relative to the vehicle control to determine the fold-increase in ROS levels.
Protocol 3: Analysis of Pentose Phosphate Pathway (PPP) Flux (Advanced)
This protocol provides a conceptual overview for measuring metabolic flux through the PPP using stable isotope tracing with [1,2-¹³C₂]-glucose followed by GC-MS analysis of cellular metabolites. This is an advanced technique requiring specialized equipment and expertise.
Materials:
-
Cancer cell line
-
Glucose-free cell culture medium
-
[1,2-¹³C₂]-glucose
-
This compound
-
Methanol, Chloroform, Water (for metabolite extraction)
-
GC-MS system
Procedure:
-
Cell Culture and Treatment: Culture cells in standard medium and treat with this compound or vehicle control for a predetermined time.
-
Isotope Labeling: Replace the medium with glucose-free medium supplemented with [1,2-¹³C₂]-glucose and continue the incubation for a defined period (e.g., 24 hours).
-
Metabolite Extraction:
-
Quickly wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold methanol/water/chloroform solution.
-
Collect the polar metabolite-containing aqueous phase.
-
-
Sample Preparation for GC-MS: Dry the metabolite extracts and derivatize them to increase their volatility for GC-MS analysis.
-
GC-MS Analysis: Analyze the derivatized samples on a GC-MS system to determine the mass isotopomer distribution of key metabolites in the PPP and glycolysis (e.g., ribose-5-phosphate, lactate).
-
Flux Analysis: Use metabolic flux analysis software to calculate the relative flux through the PPP based on the incorporation of ¹³C into the measured metabolites. Inhibition of TKT by this compound is expected to decrease the flux through the non-oxidative PPP.
Visualizations
Caption: this compound inhibits TKT, disrupting the PPP and inducing metabolic stress.
Caption: Workflow for evaluating the effects of this compound on cancer cells.
Caption: Logical flow from TKT inhibition to cellular apoptosis.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of novel small-molecule inhibitors for human transketolase by high-throughput screening with fluorescent intensity (FLINT) assay [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Transketolase and vitamin B1 influence on ROS-dependent neutrophil extracellular traps (NETs) formation | PLOS One [journals.plos.org]
- 8. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transketolase Inhibitors: A Representative Study
Disclaimer: No public data is available for a compound specifically named "Transketolase-IN-4." The following Application Notes and Protocols are provided as a representative example for researchers, scientists, and drug development professionals. The data and methodologies are based on published studies of the known transketolase inhibitor 'N3'-pyridyl thiamine' .
Application Notes
Compound: 'N3'-pyridyl thiamine' (3-(6-methyl-2-amino-pyridin-3-ylmethyl)-5-(2-hydroxy-ethyl)-4-methyl-thiazol-3-ium chloride hydrochloride)
Target: Transketolase (TKT)
Background: Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2][3] This pathway is crucial for producing NADPH, which is vital for reductive biosynthesis and maintaining redox balance, and for generating pentose sugars for nucleotide synthesis.[4] In many cancer cells, the PPP is upregulated to support rapid proliferation.[5] Therefore, inhibiting transketolase is a potential therapeutic strategy for cancer.[5]
'N3'-pyridyl thiamine' is an analogue of thiamine, the natural cofactor for transketolase.[5] It acts as an antagonist to inhibit enzyme activity.[5]
Applications:
-
In vitro enzyme inhibition assays: To determine the inhibitory potency of the compound against purified transketolase or in cell lysates.
-
Cell-based proliferation assays: To assess the cytostatic or cytotoxic effects of the compound on cancer cell lines.
-
In vivo animal studies: To evaluate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of the compound in preclinical cancer models.[5]
Data Presentation
Table 1: In Vivo Pharmacodynamic Effect of 'N3'-pyridyl thiamine' on Enzyme Activity
| Tissue | Enzyme | Activity Suppression | Animal Model | Reference |
| Blood | Transketolase | Almost complete | Nude mice with HCT-116 xenografts | [5] |
| Spleen | Transketolase | Almost complete | Nude mice with HCT-116 xenografts | [5] |
| Tumor | Transketolase | Almost complete | Nude mice with HCT-116 xenografts | [5] |
| Blood | α-ketoglutarate dehydrogenase | Little to no effect | Nude mice with HCT-116 xenografts | [5] |
| Blood | Glucose-6-phosphate dehydrogenase | Little to no effect | Nude mice with HCT-116 xenografts | [5] |
Signaling Pathway Visualization
Caption: Role of Transketolase in the Pentose Phosphate Pathway.
Experimental Protocols
Protocol 1: In Vivo Pharmacodynamic Study of a Transketolase Inhibitor
This protocol outlines a method to assess the in vivo activity of a transketolase inhibitor in a tumor xenograft model, based on the study of 'N3'-pyridyl thiamine'.[5]
1. Animal Model
-
Species: Nude mice (e.g., BALB/c nude).
-
Tumor Cell Line: HCT-116 human colon carcinoma cells.
-
Implantation: Subcutaneously implant 5 x 10⁶ HCT-116 cells in the flank of each mouse.
-
Monitoring: Monitor tumor growth with caliper measurements. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
2. Compound Administration
-
Formulation: Dissolve the inhibitor ('N3'-pyridyl thiamine') in a suitable vehicle (e.g., sterile saline).
-
Dosing: Administer the compound at a specified dose and schedule (e.g., daily intraperitoneal injections). A vehicle control group must be included.
-
Duration: Treat for a defined period (e.g., 5-7 days) for the pharmacodynamic assessment.
3. Sample Collection
-
At the end of the treatment period, euthanize the mice.
-
Immediately collect blood (e.g., via cardiac puncture into heparinized tubes), spleen, and tumor tissue.
-
Process samples promptly or flash-freeze in liquid nitrogen and store at -80°C.
4. Measurement of Transketolase Activity
-
Principle: Transketolase activity is measured by a coupled enzymatic reaction that monitors the consumption of NADH.
-
Sample Preparation:
-
Prepare a hemolysate from the whole blood.
-
Homogenize spleen and tumor tissues in a suitable lysis buffer and clarify by centrifugation to obtain the cytosolic fraction.
-
-
Assay Procedure:
-
To a reaction mixture containing triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and the substrate ribose-5-phosphate, add the prepared sample (hemolysate or tissue extract).
-
Initiate the reaction by adding xylulose-5-phosphate.
-
Measure the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH consumption.
-
5. Data Analysis
-
Compare the transketolase activity in tissues from the inhibitor-treated group to the vehicle-treated control group.
-
Express the results as a percentage of inhibition or remaining activity.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
Experimental Workflow Visualization
Caption: In Vivo Pharmacodynamic Study Workflow.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on research progress of transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Transketolase-IN-4 Target Inhibition
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the target inhibition of Transketolase (TKT) by the inhibitor Transketolase-IN-4. The protocols herein describe biochemical and cellular methods to determine the potency and target engagement of this compound.
Introduction to Transketolase
Transketolase (TKT) is a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2][3] It is dependent on the cofactor thiamine pyrophosphate (TPP) and plays a vital role in the synthesis of nucleotides and in maintaining cellular redox balance through the production of NADPH.[1][4] TKT catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[1][2] Due to its central role in metabolism, particularly in rapidly proliferating cells, TKT is a potential therapeutic target for diseases such as cancer.[5][6][7]
Biochemical Assessment of this compound Inhibition
A biochemical assay is essential to determine the direct inhibitory effect of this compound on TKT enzyme activity and to calculate its potency, typically represented as the half-maximal inhibitory concentration (IC50). A fluorometric assay is a sensitive method for this purpose.[1]
Experimental Protocol: Fluorometric Transketolase Activity Assay
This protocol is adapted from commercially available kits and established methodologies.[1]
Materials:
-
Recombinant human Transketolase (TKT) enzyme
-
This compound (test inhibitor)
-
TKT Assay Buffer
-
TKT Substrate Mix
-
TKT Developer
-
TKT Enzyme Mix
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute this compound to various concentrations in the TKT Assay Buffer.
-
Reaction Setup:
-
Add 50 µL of the reaction mix containing TKT Assay Buffer, TKT Substrate Mix, TKT Developer, and TKT Enzyme Mix to each well of a 96-well plate.
-
Add 2 µL of diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
To initiate the reaction, add 2 µL of the recombinant TKT enzyme solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Data Presentation: this compound Biochemical Potency
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | TKT | Fluorometric | 85 |
| Oxythiamine (Reference) | TKT | Fluorometric | 150 |
Cellular Assessment of this compound Target Engagement
Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it assesses the thermal stabilization of a target protein upon ligand binding.[8][9][10]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the target engagement of this compound with TKT in intact cells.[8][11][12]
Materials:
-
Cancer cell line with detectable TKT expression (e.g., MIA PaCa-2)[6]
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator)
-
SDS-PAGE and Western blot reagents
-
Anti-TKT antibody
-
Anti-GAPDH or other loading control antibody
-
Temperature-controlled thermal cycler or heating blocks
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration or with vehicle (DMSO) for 2-4 hours.
-
-
Heating Step:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against TKT and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for TKT and the loading control.
-
Normalize the TKT band intensity to the loading control for each sample.
-
Plot the normalized TKT intensity against the temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Data Presentation: Cellular Target Engagement of this compound
| Treatment | Target | Cell Line | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Vehicle (DMSO) | TKT | MIA PaCa-2 | 52.5 | - |
| This compound | TKT | MIA PaCa-2 | 57.0 | +4.5 |
Visualizations
Signaling Pathway
Caption: Transketolase in the Pentose Phosphate Pathway.
Experimental Workflow
Caption: Workflow for TKT Inhibition Assessment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Transketolase - Wikipedia [en.wikipedia.org]
- 3. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of binding, affinity and metabolic regulatory activity of a transketolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying Metabolic Flux with Transketolase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), playing a crucial role in cellular metabolism. It facilitates the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor, thereby linking the PPP with glycolysis. This activity is vital for the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, which is essential for reductive biosynthesis and maintaining redox homeostasis. In various pathological conditions, notably cancer, TKT is often upregulated to meet the high anabolic and antioxidant demands of proliferating cells.
Transketolase-IN-4 is a potent and specific inhibitor of transketolase with an IC50 of 3.9 μM. Its chemical formula is C19H14ClN3O and its CAS number is 419547-73-2. This inhibitor has demonstrated anti-proliferative effects in several cancer cell lines, including SW620, LS174T, and MIA PaCa-2, highlighting its potential as a tool to investigate the metabolic dependencies of cancer cells and as a potential therapeutic agent. By inhibiting TKT, this compound is expected to disrupt the flux through the non-oxidative PPP, leading to a decreased production of ribose precursors and NADPH, and potentially inducing metabolic stress and cell death in vulnerable cells.
These application notes provide a comprehensive guide for utilizing this compound to study metabolic flux, particularly within the pentose phosphate pathway. The included protocols are designed to be adaptable for various cell lines and research questions.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | IC50 (μM) | Effect on Proliferation | Reference Compound |
| SW620 | 3.9 | Inhibition | - |
| LS174T | - | Inhibition | - |
| MIA PaCa-2 | - | Inhibition | - |
Note: Specific IC50 values for LS174T and MIA PaCa-2 with this compound are not publicly available but the compound is stated to inhibit their proliferation. Researchers should perform dose-response curves to determine the specific IC50 for their cell line of interest.
Table 2: Expected Effects of this compound on PPP Metabolite Levels
| Metabolite | Expected Change upon TKT Inhibition | Rationale |
| Ribose-5-phosphate | Decrease | Inhibition of the non-oxidative PPP blocks its synthesis. |
| Xylulose-5-phosphate | Accumulation | Substrate for TKT, will build up when the enzyme is inhibited. |
| Sedoheptulose-7-phosphate | Decrease | Product of the TKT-mediated reaction. |
| Erythrose-4-phosphate | Accumulation/Decrease | TKT substrate and product, levels may vary depending on the metabolic state. |
| Fructose-6-phosphate | Decrease | Product of the TKT-mediated reaction that feeds into glycolysis. |
| Glyceraldehyde-3-phosphate | Decrease | Product of the TKT-mediated reaction that feeds into glycolysis. |
| NADPH/NADP+ Ratio | Decrease | The PPP is a major source of NADPH. |
Signaling Pathways and Experimental Workflows
Signaling Pathway Affected by Transketolase Inhibition
Caption: Inhibition of TKT by this compound disrupts the PPP, affecting downstream signaling.
Experimental Workflow for 13C Metabolic Flux Analysis
Caption: A typical workflow for conducting a ¹³C metabolic flux analysis experiment.
Logical Relationship of TKT Inhibition
Caption: Logical flow from TKT activity to cellular outcomes.
Experimental Protocols
Protocol 1: In Vitro Transketolase Activity Assay
This protocol is adapted from methods used for other TKT inhibitors and can be used to determine the direct inhibitory effect of this compound on TKT enzyme activity.
Materials:
-
Recombinant human Transketolase (TKT)
-
This compound
-
Thiamine pyrophosphate (TPP)
-
Substrates: Ribose-5-phosphate (R5P) and Xylulose-5-phosphate (Xu5P)
-
Coupling enzymes: Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the reaction mixture in the assay buffer containing TPP, R5P, Xu5P, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
Add varying concentrations of this compound to the wells of the microplate. Include a DMSO-only control.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding NADH and recombinant TKT enzyme.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the TKT activity.
-
Calculate the initial reaction velocities for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell-Based Assay for Metabolic Flux Analysis using 13C-Labeled Glucose
This protocol outlines the steps for treating cells with this compound and using stable isotope tracing to measure changes in metabolic flux through the PPP.
Materials:
-
Cancer cell line of interest (e.g., SW620)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
[1,2-13C2]glucose or [U-13C6]glucose
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
Part A: Cell Culture and Treatment
-
Culture cells to ~80% confluency in standard culture medium.
-
Seed cells into appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (determined from dose-response curves) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
Part B: Isotope Labeling and Metabolite Extraction
-
After the treatment period, aspirate the medium and wash the cells once with pre-warmed PBS.
-
Add pre-warmed culture medium containing the 13C-labeled glucose and the respective treatment (this compound or DMSO).
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the stable isotope into intracellular metabolites. The 0-hour time point serves as a baseline.
-
At each time point, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes and incubate at -80°C for at least 15 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and store at -80°C until LC-MS analysis.
Part C: LC-MS Analysis and Data Interpretation
-
Analyze the extracted metabolites using a suitable LC-MS method for the separation and detection of sugar phosphates and other central carbon metabolites.
-
Quantify the abundance of different isotopologues for key metabolites in the PPP and glycolysis.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute metabolic fluxes through the PPP and connected pathways.
-
Compare the metabolic flux maps between control and this compound treated cells to determine the impact of TKT inhibition.
Protocol 3: Western Blot Analysis of Downstream Signaling Pathways
This protocol can be used to investigate the effects of this compound on the protein expression levels of key signaling molecules.
Materials:
-
Cell lysates from Protocol 2 (or prepared separately)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against TKT, HIF-1α, NICD (Notch intracellular domain), Hes1, p53, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Quantify the protein concentration of the cell lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound is a valuable tool for probing the role of the pentose phosphate pathway in various biological contexts. The protocols provided herein offer a framework for investigating its effects on enzyme activity, metabolic flux, and downstream signaling pathways. Researchers are encouraged to optimize these protocols for their specific experimental systems to gain deeper insights into the metabolic reprogramming associated with diseases like cancer.
Troubleshooting & Optimization
Technical Support Center: Optimizing Transketolase-IN-4 Dosage for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Transketolase-IN-4. Our goal is to help you optimize your in vitro experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP).[1] The PPP is crucial for cellular biosynthesis, including the production of nucleotides and the maintenance of redox balance through the generation of NADPH.[2][3] By inhibiting TKT, this compound disrupts these processes, which can lead to the inhibition of cell proliferation, particularly in cancer cells that heavily rely on the PPP.
Q2: What is the recommended starting concentration for this compound in an in vitro experiment?
A good starting point for a dose-response experiment with this compound is to use a concentration range that brackets its known IC50 value. The reported IC50 of this compound for Transketolase is 3.9 µM.[1] Therefore, a suggested starting range would be from 0.1 µM to 100 µM. This broad range will help to establish the effective concentration in your specific cell line and assay.
Q3: What are the essential controls to include when using this compound?
To ensure the validity of your experimental results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any potential effects of the solvent on the cells.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell behavior.
-
Positive Control: A known inhibitor of the pentose phosphate pathway or another compound known to produce a similar effect in your assay. This will confirm that your experimental system is responsive.
-
Negative Control: A structurally similar but inactive compound, if available. This can help to identify any non-specific or off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Incorrect Dosage: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 200 µM). |
| Compound Instability: this compound may have degraded. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. | |
| Cell Line Insensitivity: The chosen cell line may not be sensitive to TKT inhibition. | Consider using cell lines known to be sensitive to PPP inhibitors. This compound has shown activity against SW620, LS174T, and MIA PaCa-2 tumor cells.[1] | |
| Assay Issues: The experimental assay may not be sensitive enough to detect the effects of TKT inhibition. | Optimize your assay conditions. Ensure that the endpoint you are measuring is downstream of TKT activity. | |
| High Cell Death/Cytotoxicity | High Concentration: The concentration of this compound may be too high, leading to off-target effects or general toxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration 50 (CC50). Use concentrations below the CC50 for your mechanism-of-action studies. |
| Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%). | |
| Inconsistent or Irreproducible Results | Inconsistent Cell Culture Practices: Variations in cell passage number, seeding density, or growth conditions can affect results. | Standardize your cell culture protocols. Use cells within a consistent passage number range. |
| Pipetting Errors: Inaccurate pipetting can lead to variability in the final concentration of this compound. | Calibrate your pipettes regularly. Use precise pipetting techniques. | |
| Compound Precipitation: this compound may not be fully soluble at the tested concentrations. | Visually inspect your solutions for any signs of precipitation. If necessary, adjust the solvent or sonicate the solution to aid dissolution. |
Quantitative Data
| Compound | Target | IC50 | Cell Lines |
| This compound | Transketolase | 3.9 µM[1] | SW620, LS174T, MIA PaCa-2[1] |
| Mycobacterium tuberculosis DXS | 114.1 µM[1] | N/A |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Transketolase Activity Assay
This protocol is adapted from commercially available fluorometric transketolase activity assay kits.
-
Prepare Cell Lysates:
-
Culture cells of interest to 80-90% confluency.
-
Homogenize the cells in the provided TKT Assay Buffer on ice.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Set up the Reaction:
-
Prepare a serial dilution of this compound in TKT Assay Buffer.
-
In a 96-well plate, add the cell lysate, TKT Substrate Mix, and the different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Add the TKT Developer and Enzyme Mix to each well.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the log of the this compound concentration.
-
Calculate the IC50 value using a suitable non-linear regression model.
-
Protocol 2: Assessing the Effect of this compound on Cell Proliferation (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include vehicle and untreated controls.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Normalize the data to the vehicle control to determine the percent cell viability.
-
Plot the percent viability against the log of the this compound concentration to determine the effective concentration (e.g., EC50).
-
Visualizations
References
- 1. Transketolase_TargetMol [targetmol.com]
- 2. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transketolase and vitamin B1 influence on ROS-dependent neutrophil extracellular traps (NETs) formation | PLOS One [journals.plos.org]
Technical Support Center: Troubleshooting Transketolase-IN-4 Off-Target Effects
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on established knowledge of small molecule inhibitors and their off-target effects. As specific data for "Transketolase-IN-4" is not publicly available, this guide provides general strategies and principles for identifying and mitigating off-target effects. Researchers using this compound should perform comprehensive selectivity profiling to accurately interpret experimental results.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype inconsistent with transketolase inhibition (e.g., unexpected toxicity, altered morphology, paradoxical pathway activation). Could this be due to off-target effects of this compound?
A1: Yes, unexpected phenotypes are often a primary indicator of off-target activity. While this compound is designed to inhibit transketolase, it may interact with other cellular proteins, particularly at higher concentrations. This can lead to confounding effects that are not directly related to the inhibition of the pentose phosphate pathway (PPP). It is crucial to correlate the observed phenotype with on-target transketolase inhibition through direct biochemical or metabolic readouts.
Q2: What are the first steps to investigate potential off-target effects of this compound?
A2: A multi-pronged approach is recommended:
-
Dose-Response Analysis: Perform a careful dose-response curve for your observed phenotype and compare it to the IC50 for transketolase inhibition. A significant discrepancy may suggest off-target effects.
-
Control Compound: If available, use a structurally distinct transketolase inhibitor. If this control compound does not reproduce the phenotype observed with this compound, it strengthens the possibility of off-target effects.
-
Target Engagement Assay: Confirm that this compound is engaging with transketolase in your cellular model at the concentrations you are using.
-
Rescue Experiment: If possible, perform a rescue experiment by supplementing cells with downstream metabolites of the pentose phosphate pathway (e.g., ribose-5-phosphate, erythrose-4-phosphate) or by overexpressing a drug-resistant mutant of transketolase. If the phenotype is not rescued, it strongly suggests off-target effects.
Q3: How can I experimentally identify the specific off-targets of this compound?
A3: Several techniques can be employed to identify the specific off-targets of this compound:
-
Kinase Profiling: This is a direct method to screen this compound against a large panel of purified kinases to identify unintended interactions.[1] Many small molecule inhibitors have off-target effects on kinases due to the conserved nature of the ATP-binding site.
-
Chemical Proteomics: Techniques like affinity chromatography using immobilized this compound can be used to pull down binding partners from cell lysates, which can then be identified by mass spectrometry.
-
Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of inhibiting other cellular targets can provide clues about potential off-targets.[1]
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can arise from several factors beyond off-target effects, including:
-
Compound Solubility and Stability: Ensure this compound is fully dissolved in your vehicle and remains stable in your cell culture media for the duration of the experiment.[1]
-
Cell Line-Specific Effects: The expression and importance of transketolase and potential off-targets can vary between cell lines.[2] Testing in multiple cell lines can help distinguish between general and cell-specific effects.
-
Experimental Variability: Pay close attention to cell seeding density, passage number, and other experimental parameters to minimize variability.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected Cell Death/Toxicity at Effective Concentrations | Inhibition of essential "housekeeping" kinases or other critical cellular proteins.[4] | 1. Perform a dose-response curve: Determine the IC50 for cell viability and compare it to the IC50 for on-target transketolase inhibition. A significant discrepancy may suggest off-target toxicity. 2. Consult kinome profiling data: If available, check for potent inhibition of kinases known to be essential for cell survival.[1] 3. Use a structurally distinct transketolase inhibitor: Comparing the effects of two different inhibitors can help distinguish on-target from off-target effects.[4] |
| Paradoxical Increase in Pentose Phosphate Pathway (PPP) Flux | Feedback mechanisms or off-target effects on upstream regulators of metabolic pathways.[5] | 1. Titrate the inhibitor concentration: Observe if the paradoxical activation is dose-dependent. 2. Use a time-course experiment: Analyze metabolic flux at different time points after inhibitor treatment. 3. Inhibit upstream components: Co-treat with inhibitors of upstream pathways (e.g., glycolysis) to see if this abrogates the paradoxical increase. |
| Activation of Compensatory Signaling Pathways | Inhibition of the PPP can lead to the upregulation of parallel survival pathways (e.g., PI3K/Akt).[4] | 1. Probe for activation of compensatory pathways: Perform western blots for key nodes of other survival pathways (e.g., p-Akt, p-STAT3). 2. Utilize a combination therapy approach: If a compensatory pathway is activated, consider co-treatment with an inhibitor of that pathway.[4] |
| Observed Phenotype Does Not Correlate with Transketolase Inhibition | The phenotype may be due to a non-kinase off-target, a metabolite of this compound, or indirect effects. | 1. Consider chemical proteomics: to identify non-kinase binding partners. 2. Perform a knockdown (e.g., siRNA or shRNA) of transketolase: and see if it phenocopies the effect of this compound. |
Experimental Protocols
Kinase Profiling Assay (Example using a commercial service)
Objective: To identify potential kinase off-targets of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM) in 100% DMSO.
-
Assay Format: Submit the compound to a commercial kinase profiling service (e.g., KINOMEscan™, Reaction Biology). These services typically offer screening against a large panel of purified human kinases (over 400).
-
Binding/Activity Assay: The service will perform either a binding assay (e.g., competition binding assay) or an enzymatic activity assay to determine the interaction of this compound with each kinase in the panel at a specified concentration (e.g., 1 µM).
-
Data Analysis: The results are typically provided as a percentage of control or percent inhibition. A lower percentage of control or a higher percent inhibition indicates a stronger interaction. The data is often visualized as a dendrogram to show the selectivity of the compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Compensatory Signaling Pathway Activation
Objective: To assess the activation of key signaling proteins in response to this compound treatment.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.
Visualizations
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Caption: On-target vs. potential off-target signaling pathways.
Caption: A general workflow for identifying off-target effects.
References
Technical Support Center: Enhancing the Bioavailability of Transketolase-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the hypothetical poorly soluble compound, Transketolase-IN-4. The information provided is based on established strategies for enhancing the bioavailability of similar small molecule inhibitors.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with Trans-tketolase-IN-4.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What are the potential causes, and how can we mitigate this?
Answer: High variability in plasma concentrations is a common challenge for orally administered, poorly soluble compounds like this compound. This variability can often be attributed to inconsistent dissolution in the gastrointestinal (GI) tract and various physiological factors.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor and Variable Dissolution | Optimize the formulation to improve the dissolution rate. Consider techniques such as amorphous solid dispersions or lipid-based formulations to reduce the dependency of absorption on physiological variables. |
| Food Effects | Standardize feeding conditions. Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability. |
| First-Pass Metabolism | Investigate the extent of gut wall and liver metabolism. If significant, consider formulation strategies that can protect the drug or alternative routes of administration. |
| Gastrointestinal Motility | Standardize experimental conditions as much as possible. Consider using a larger number of animals per group to statistically manage high variability. |
Issue 2: Low Oral Bioavailability Despite High In Vitro Permeability
Question: this compound demonstrates high permeability in our Caco-2 cell assays, but the oral bioavailability in our rat model is extremely low. What could explain this discrepancy?
Answer: This is a classic "BCS Class II" type of problem, where dissolution rate is the primary limiting factor for oral absorption. While the compound can permeate the intestinal wall effectively once dissolved, its poor solubility in the GI fluids prevents a sufficient amount from being absorbed.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Dissolution Rate-Limited Absorption | The primary focus should be on enhancing the dissolution rate. Micronization or nanonization can increase the surface area for dissolution. Amorphous solid dispersions can provide a supersaturated state in the gut, driving absorption. |
| Pre-systemic Metabolism | Even with high permeability, the compound may be extensively metabolized in the enterocytes (gut wall) or during its first pass through the liver. Conduct in vitro metabolism studies with liver and intestinal microsomes to assess metabolic stability. |
| Efflux Transporter Activity | This compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen after absorption. Co-dosing with a known P-gp inhibitor in preclinical models can help determine the impact of efflux. |
| Poor Formulation Performance | The formulation used in the in vivo study may not be adequately releasing the drug. Evaluate the in vitro dissolution of the formulation under biorelevant conditions to ensure it is performing as expected. |
Frequently Asked Questions (FAQs)
Q1: What are the most common formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?
A1: Several formulation strategies can be employed, including:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: These include solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS), which can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule.
-
Prodrugs: Modifying the chemical structure to create a more soluble or permeable prodrug that is converted to the active form in vivo.
Q2: How do I choose the best formulation strategy for this compound?
A2: The choice of formulation depends on the specific physicochemical properties of this compound. A systematic approach is recommended:
-
Characterize the Compound: Determine its solubility, permeability, melting point, and solid-state properties.
-
Feasibility Studies: Screen various excipients and formulation approaches on a small scale.
-
In Vitro Dissolution Testing: Use biorelevant dissolution media to assess the performance of different formulations.
-
In Vivo Pharmacokinetic Studies: Evaluate the most promising formulations in an animal model to determine the impact on bioavailability.
Q3: What are the key considerations for designing a reliable in vivo bioavailability study for this compound?
A3: A well-designed study is crucial for obtaining reliable data. Key aspects include:
-
Animal Model Selection: The chosen species should be relevant to human physiology if possible and practical for the study's scale.
-
Dose Selection: Doses should provide plasma concentrations that are well above the analytical method's limit of quantification but below toxic levels.
-
Blood Sampling Schedule: The sampling times should be frequent enough to accurately capture the absorption phase, the peak concentration (Cmax), and the elimination phase of the drug.
-
Validated Bioanalytical Method: A sensitive and specific method, typically LC-MS/MS, is required to accurately quantify the drug in plasma.
Summary of (Hypothetical) Quantitative Data for this compound
The following tables present hypothetical, yet representative, physicochemical and pharmacokinetic data for this compound, based on typical values for poorly soluble kinase inhibitors.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 485.5 g/mol |
| LogP | 4.2 |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL |
| pKa | 5.8 (weak base) |
| Melting Point | 210 °C |
| Permeability (Caco-2) | High |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Crystalline Suspension | 50 ± 15 | 4.0 | 350 ± 90 | < 5% |
| Amorphous Solid Dispersion | 250 ± 50 | 2.0 | 1800 ± 400 | ~25% |
| SEDDS Formulation | 400 ± 80 | 1.5 | 2500 ± 500 | ~35% |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)
This protocol describes a general procedure for preparing an ASD of this compound.
Materials:
-
This compound
-
Polymer (e.g., Soluplus®, Kollidon® VA64)
-
Plasticizer (optional, e.g., Poloxamer 188)
-
Twin-screw hot-melt extruder
-
Mill for grinding extrudate
Procedure:
-
Pre-blending: Accurately weigh this compound and the selected polymer (and plasticizer, if used) at a predetermined ratio (e.g., 20:80 drug-to-polymer). Mix the components thoroughly in a sealed container for 15 minutes.
-
Extruder Setup: Set the temperature profile of the extruder barrel zones. For a crystalline drug with a melting point of 210°C, a starting temperature profile might be 140°C, 160°C, 180°C, 180°C from the feeding zone to the die. Set the screw speed (e.g., 100 RPM).
-
Extrusion: Feed the pre-blended powder into the extruder at a constant rate. The molten extrudate will exit through the die.
-
Cooling and Milling: Collect the extrudate on a cooling belt or surface. Once cooled and solidified, mill the extrudate into a fine powder.
-
Characterization: Characterize the resulting ASD for amorphicity (using DSC and PXRD), dissolution rate, and stability.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps for developing a liquid SEDDS formulation for this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)
-
Vials, magnetic stirrer
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify excipients with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: Based on the screening results, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS pre-concentrate by accurately weighing and mixing the selected oil, surfactant, and co-surfactant in a vial. Add the required amount of this compound and stir until a clear, homogenous solution is formed. Gentle heating may be applied if necessary to facilitate dissolution.
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to an aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation. Observe the formation of a nanoemulsion.
-
Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and stability upon dilution.
Visualizations
Technical Support Center: Mitigating Transketolase-IN-4 Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of Transketolase-IN-4 in normal cells during experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the use of this compound, focusing on identifying and mitigating unintended cytotoxic effects on non-cancerous cell lines.
| Issue/Question | Possible Cause(s) | Recommended Action(s) |
| Q1: I am observing significant cell death in my normal cell line control group treated with this compound. What is the likely cause? | Off-target effects of the inhibitor leading to cellular stress. Induction of apoptosis or necrosis. High concentration of the inhibitor. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Co-treat with a cytoprotective agent like N-acetylcysteine (NAC) to mitigate oxidative stress.[1][2] 3. Assess markers of apoptosis (e.g., caspase activity) and mitochondrial health to understand the mechanism of cell death. |
| Q2: How can I confirm that the observed cytotoxicity is due to oxidative stress? | Increased production of reactive oxygen species (ROS). Depletion of intracellular antioxidants like glutathione (GSH). | 1. Measure intracellular ROS levels using a fluorescent probe (e.g., DCFDA). 2. Quantify GSH levels in cell lysates. 3. Observe the rescue effect of antioxidants like NAC on cell viability.[2][3] |
| Q3: My results show a decrease in mitochondrial membrane potential after treatment with this compound. What does this signify? | Mitochondrial dysfunction, a key indicator of cellular stress and an early event in apoptosis.[4] | 1. Confirm the observation using a JC-1 Mitochondrial Membrane Potential Assay.[5][6][7] 2. Investigate downstream apoptotic events, such as caspase activation. |
| Q4: What is the recommended starting concentration for N-acetylcysteine (NAC) to mitigate cytotoxicity? | The optimal concentration of NAC can be cell-type dependent. | 1. Start with a concentration range of 1-10 mM for NAC co-treatment. 2. Perform a dose-response experiment to find the lowest effective concentration of NAC that improves cell viability without affecting the on-target activity of this compound. |
| Q5: Can I use other antioxidants besides NAC? | Other antioxidants may also be effective. | While NAC is a well-documented and widely used cytoprotective agent due to its role as a precursor for glutathione synthesis,[2][8] other antioxidants like Vitamin E (alpha-tocopherol) or Ascorbic acid (Vitamin C) could be tested. However, their efficacy and potential interactions with this compound would need to be empirically determined. |
| Q6: How do I differentiate between apoptosis and necrosis induced by this compound? | Different mechanisms of cell death with distinct morphological and biochemical features.[9] | 1. Use an Annexin V/Propidium Iodide (PI) assay. Annexin V stains early apoptotic cells, while PI stains late apoptotic and necrotic cells with compromised membrane integrity.[10] 2. Measure the activity of executioner caspases (Caspase-3/7), which are key mediators of apoptosis.[11][12] |
| Q7: My assay results are highly variable between replicate wells. What could be the cause? | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[13][14] | 1. Ensure a homogenous cell suspension and use calibrated pipettes.[13] 2. To minimize the "edge effect," avoid using the outer wells of the microplate for experimental samples and instead fill them with sterile media or PBS.[13] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the experimental protocols described below.
Table 1: N-acetylcysteine (NAC) Treatment Parameters
| Parameter | Value | Reference |
| Starting Concentration Range | 1 - 10 mM | [3] |
| Incubation Time | Co-incubation with this compound | N/A |
| Solvent | Cell Culture Medium or PBS | N/A |
Table 2: JC-1 Mitochondrial Membrane Potential Assay Parameters
| Parameter | Value | Reference |
| JC-1 Staining Concentration | 1 - 10 µM | [7] |
| Incubation Time | 15 - 30 minutes | [5][7] |
| Excitation/Emission (Monomers) | ~485 nm / ~535 nm | [5] |
| Excitation/Emission (Aggregates) | ~540 nm / ~590 nm | [5] |
| Positive Control (Depolarization) | CCCP (50 µM) | [6] |
Table 3: Caspase-3/7 Activity Assay Parameters
| Parameter | Value | Reference |
| Substrate | TF2-DEVD-FMK (or similar) | [11] |
| Incubation Time | 1 - 4 hours | [11] |
| Excitation/Emission | ~488 nm / ~530 nm | [11] |
| Positive Control (Apoptosis Induction) | Camptothecin (20 µM) | [11] |
Experimental Protocols
Protocol for Mitigating Cytotoxicity with N-acetylcysteine (NAC)
Objective: To determine the effectiveness of NAC in reducing this compound-induced cytotoxicity.
Methodology:
-
Cell Seeding: Seed normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Reagents: Prepare a stock solution of NAC in sterile PBS or serum-free medium. Prepare various concentrations of this compound.
-
Treatment:
-
Treat cells with varying concentrations of this compound in the presence or absence of different concentrations of NAC (e.g., 1, 2.5, 5, 10 mM).
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with NAC alone.
-
-
Incubation: Incubate the cells for a duration relevant to the planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable method, such as the MTT or Alamar Blue assay.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol for JC-1 Mitochondrial Membrane Potential Assay
Objective: To assess changes in mitochondrial membrane potential (ΔΨm) in response to this compound treatment. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Methodology:
-
Cell Treatment: Culture cells in a suitable format (e.g., 96-well plate, chamber slides) and treat with this compound at the desired concentration and duration. Include a positive control group treated with CCCP (a mitochondrial membrane potential uncoupler) for 5-10 minutes.[6]
-
JC-1 Staining Solution Preparation: Prepare a JC-1 staining solution by diluting the JC-1 reagent to a final concentration of 1-10 µM in the cell culture medium.[5][7]
-
Staining: Remove the treatment medium and add the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C in a CO2 incubator.[5][7]
-
Washing: Gently wash the cells twice with a pre-warmed assay buffer.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for FITC (green, monomers) and TRITC/Rhodamine (red, J-aggregates). Healthy cells will exhibit red fluorescence, while apoptotic cells will show green fluorescence.[5][6]
-
Flow Cytometry: Analyze the cells using a flow cytometer. Healthy cells with red J-aggregates will be detected in the FL2 channel, while apoptotic cells with green monomers will be detected in the FL1 channel.[6]
-
Plate Reader: Measure the fluorescence intensity at emission wavelengths of ~530 nm (green) and ~590 nm (red) with an excitation wavelength of ~488 nm.[4]
-
Protocol for Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases 3 and 7 as an indicator of apoptosis induction by this compound.
Methodology:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound. Include a positive control for apoptosis (e.g., camptothecin).
-
Reagent Preparation: Prepare the caspase-3/7 reagent containing a DEVD-peptide substrate conjugated to a fluorescent reporter as per the manufacturer's instructions.
-
Assay: Add the caspase-3/7 reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[11]
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 488/530 nm for a green fluorescent reporter).[11]
-
Data Analysis: An increase in fluorescence intensity in treated cells compared to untreated controls indicates activation of caspase-3/7.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to understanding and mitigating this compound cytotoxicity.
Caption: Proposed mechanism of this compound cytotoxicity and its mitigation by N-acetylcysteine.
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
Caption: Simplified intrinsic apoptosis pathway potentially activated by this compound.
References
- 1. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. himedialabs.com [himedialabs.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 10. kosheeka.com [kosheeka.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: Synthesis of Transketolase-IN-4 and its Derivatives
Disclaimer: The following information is a representative guide based on the synthesis of similar small molecule Transketolase (TKT) inhibitors. As "Transketolase-IN-4" is a proprietary compound, specific details of its synthesis are not publicly available. This guide is intended to provide general troubleshooting and support for researchers working on analogous chemical scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its derivatives?
A1: Based on the structures of other known TKT inhibitors, this compound is likely a heterocyclic compound, potentially a thiamine analog. The synthesis is expected to be a multi-step process involving the construction of a core heterocyclic ring system (e.g., a substituted pyridine or triazole) followed by the coupling of various side chains.[1][2] A common approach involves the synthesis of key intermediates, which are then combined in the final steps to assemble the target molecule.
Q2: I am observing a low yield in the final coupling step. What are the possible causes?
A2: Low yields in coupling reactions are a common issue in multi-step synthesis.[3][4] Several factors could be responsible:
-
Purity of Intermediates: Impurities in your starting materials can interfere with the reaction.[3]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. These may need further optimization.
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using techniques like TLC or LC-MS.
-
Product Degradation: The final product might be unstable under the reaction or workup conditions.[3]
Q3: What are the best practices for purifying this compound derivatives, which are often polar compounds?
A3: The purification of polar organic compounds can be challenging.[5][6] Standard silica gel chromatography may not be effective. Consider the following techniques:
-
Reversed-Phase Chromatography (RPC): This is often suitable for polar compounds that are soluble in aqueous-organic mixtures.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly effective for highly polar compounds that are poorly retained in reversed-phase systems.[5][7]
-
Ion-Exchange Chromatography: If your molecule has ionizable groups, this can be a powerful purification method.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining high-purity material.
Q4: I am seeing multiple spots on my TLC plate after the reaction. What are the likely side products?
A4: The formation of side products is common in the synthesis of complex heterocyclic compounds.[3] Without knowing the exact reaction, common side products could include:
-
Unreacted Starting Materials: If the reaction is incomplete.
-
Products of Side Reactions: Depending on the functional groups present, side reactions such as oxidation, hydrolysis, or rearrangement can occur.
-
Isomers: If the reaction is not stereospecific, you may be forming diastereomers or enantiomers.
Q5: How can I confirm the identity and purity of my synthesized this compound derivative?
A5: A combination of analytical techniques is essential for the characterization of small molecule enzyme inhibitors.[8][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Elemental Analysis: To confirm the elemental composition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield in a Multi-step Synthesis | Purity of starting materials is low. | Re-purify starting materials. Confirm purity by NMR and LC-MS.[3] |
| Suboptimal reaction conditions (temperature, solvent, catalyst). | Perform a Design of Experiments (DoE) to screen and optimize reaction parameters.[10] | |
| Incomplete reaction. | Monitor the reaction over a longer time course. Consider adding more of a key reagent if the reaction stalls.[4] | |
| Product degradation during reaction or workup. | Attempt the reaction at a lower temperature. Use milder workup conditions (e.g., avoid strong acids/bases).[3] | |
| Formation of Significant Side Products | Reaction temperature is too high, favoring side reactions. | Run the reaction at a lower temperature.[3] |
| Incorrect stoichiometry of reactants. | Carefully control the addition and ratio of reactants. | |
| Presence of reactive functional groups leading to unwanted reactions. | Consider using protecting groups for sensitive functionalities. | |
| Difficulty in Purifying the Final Compound | The compound is highly polar and streaks on silica gel. | Use alternative chromatography techniques like reversed-phase HPLC or HILIC.[5][7] |
| The compound is not soluble in common chromatography solvents. | Experiment with a wider range of solvent systems. Consider "dry loading" the sample onto silica or another adsorbent.[6] | |
| The compound co-elutes with impurities. | Optimize the gradient elution method. Try a different stationary phase. | |
| Inconsistent Results Upon Scale-up | Reaction kinetics and heat transfer change at a larger scale. | Re-optimize the reaction conditions at the new scale. Ensure efficient stirring and temperature control.[11][12] |
| Reagent addition rate becomes critical. | Use a syringe pump for controlled addition of critical reagents. | |
| Changes in workup and isolation procedures. | Develop a scalable workup and purification strategy. |
Experimental Protocols
Representative Synthesis of a Pyridine-Thiazole Core (Intermediate for a TKT Inhibitor)
This protocol describes a representative synthesis of a key intermediate that could be used in the synthesis of a this compound analog.
Step 1: Synthesis of 2-amino-3-cyanopyridine
-
To a solution of malononitrile (1 eq) in ethanol, add piperidine (0.1 eq).
-
Add 2-chloroacetaldehyde (1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction by TLC (Ethyl Acetate:Hexane 1:1).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain 2-amino-3-cyanopyridine.
Step 2: Synthesis of 2-amino-3-(thiazol-2-yl)pyridine
-
To a solution of 2-amino-3-cyanopyridine (1 eq) in DMF, add sodium hydrosulfide (1.2 eq).
-
Heat the mixture to 60 °C for 2 hours.
-
Cool the reaction to room temperature and add 2-bromoacetaldehyde diethyl acetal (1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate in hexane) to yield 2-amino-3-(thiazol-2-yl)pyridine.
| Parameter | Step 1 | Step 2 |
| Reactant A | Malononitrile | 2-amino-3-cyanopyridine |
| Reactant B | 2-chloroacetaldehyde | Sodium hydrosulfide, 2-bromoacetaldehyde diethyl acetal |
| Solvent | Ethanol | DMF |
| Catalyst/Reagent | Piperidine | - |
| Temperature | Reflux | 60 °C then RT |
| Reaction Time | 4 hours | 2 hours then overnight |
| Typical Yield | 75-85% | 60-70% |
| Purity (by HPLC) | >95% | >98% |
Diagrams
Caption: General multi-step synthesis workflow for a this compound derivative.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification and characterization of small-molecule inhibitors of lysine acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. primescholars.com [primescholars.com]
- 12. Challenges of scaling up production from grams to kilos [chemtek.co.in]
Technical Support Center: Overcoming Resistance to Transketolase Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Transketolase-IN-4 and other transketolase (TKT) inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other TKT inhibitors?
Transketolase (TKT) is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2][3][4][5][6] This pathway is crucial for generating NADPH, which protects cells from oxidative stress, and for producing ribose-5-phosphate, a precursor for nucleotide synthesis.[5][7] TKT and its isoform Transketolase-like 1 (TKTL1) are often upregulated in cancer cells, contributing to their high proliferation rates and resistance to apoptosis.[7][8][9][10] TKT inhibitors like this compound are designed to block the enzymatic activity of TKT/TKTL1, thereby disrupting these metabolic processes, leading to increased oxidative stress and reduced cancer cell viability.[8][11][12]
Q2: We are observing decreased efficacy of this compound over time. What are the potential mechanisms of resistance?
Resistance to targeted therapies like TKT inhibitors can arise through various mechanisms, which can be broadly categorized as on-target and off-target mechanisms.[13][14][15]
-
On-target mechanisms typically involve alterations in the drug target itself. This could include:
-
Mutations in the TKT/TKTL1 gene: These mutations might alter the drug-binding site, reducing the inhibitor's affinity.
-
Amplification of the TKT/TKTL1 gene: An increased number of gene copies can lead to overexpression of the TKT/TKTL1 protein, effectively titrating out the inhibitor.[14]
-
-
Off-target mechanisms involve the activation of alternative cellular pathways to bypass the effects of the inhibitor.[13][14] This can include:
-
Activation of bypass metabolic pathways: Cancer cells might upregulate alternative pathways to generate NADPH and ribose-5-phosphate, compensating for the inhibition of the PPP.
-
Upregulation of antioxidant programs: Cells may enhance other antioxidant mechanisms to counteract the increased reactive oxygen species (ROS) resulting from TKT inhibition. The NRF2 pathway, a key regulator of the antioxidant response, is a likely candidate.[11][12]
-
Alterations in drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove the inhibitor from the cell, reducing its intracellular concentration.
-
Q3: How can we experimentally confirm the mechanism of resistance in our cancer cell line?
To elucidate the specific resistance mechanism, a combination of molecular and cellular biology techniques can be employed:
| Experimental Question | Suggested Techniques |
| Is there a mutation in the TKT/TKTL1 gene? | Sanger sequencing or Next-Generation Sequencing (NGS) of the TKT/TKTL1 coding region. |
| Is the TKT/TKTL1 gene amplified? | Quantitative PCR (qPCR) to determine gene copy number or Fluorescence In Situ Hybridization (FISH). |
| Is TKT/TKTL1 protein overexpressed? | Western blotting or immunohistochemistry (IHC). |
| Are bypass metabolic pathways activated? | Metabolic flux analysis using stable isotope tracers (e.g., 13C-glucose), metabolomics to identify changes in key metabolite levels. |
| Is the antioxidant response upregulated? | Western blotting for key antioxidant proteins (e.g., NRF2, HO-1), measurement of intracellular ROS levels, and glutathione (GSH) assays. |
| Is drug efflux increased? | qPCR or western blotting for efflux pump expression (e.g., ABCB1/MDR1), and functional assays using fluorescent substrates of these pumps (e.g., rhodamine 123). |
Troubleshooting Guides
Problem 1: No significant decrease in cell viability observed after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal inhibitor concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. |
| High intrinsic resistance of the cancer cell line. | Analyze the baseline expression of TKT/TKTL1 and key components of the PPP and antioxidant pathways. Cell lines with inherently high TKT/TKTL1 levels or a robust antioxidant response may require higher inhibitor concentrations or combination therapies. |
| Inhibitor instability. | Ensure proper storage and handling of the inhibitor. Prepare fresh stock solutions and test their activity in a sensitive cell line as a positive control. |
Problem 2: Cancer cells initially respond to this compound but develop resistance over time.
| Possible Cause | Troubleshooting Steps |
| Acquired resistance through genetic or non-genetic mechanisms. | Establish a resistant cell line by continuous exposure to increasing concentrations of the inhibitor. Use this resistant line to investigate the mechanisms of resistance as outlined in the FAQ section. |
| Heterogeneity of the cancer cell population. | Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity to the inhibitor. This can help identify pre-existing resistant clones. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol assesses the effect of TKT inhibitors on cancer cell proliferation.
-
Materials: 96-well plates, cancer cells, complete culture medium, this compound, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Western Blotting for TKT/TKTL1 Expression
This protocol determines the protein levels of TKT and TKTL1.
-
Materials: Cancer cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (anti-TKT, anti-TKTL1, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Use β-actin as a loading control.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol quantifies the level of oxidative stress in cells.
-
Materials: 24-well plates, cancer cells, this compound, DCFDA cellular ROS detection assay kit, fluorescence microscope or flow cytometer.
-
Procedure:
-
Seed cells in a 24-well plate and treat with this compound for the desired time.
-
Wash the cells with PBS.
-
Load the cells with DCFDA reagent according to the manufacturer's instructions and incubate for 30-60 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.
-
Signaling Pathways and Experimental Workflows
Caption: The Pentose Phosphate Pathway and the role of TKT.
References
- 1. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transketolase [bionity.com]
- 4. Transketolase - Wikipedia [en.wikipedia.org]
- 5. Transketolase counteracts oxidative stress to drive cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A key role for transketolase-like 1 in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transketolase-like protein 1 (TKTL1) is required for rapid cell growth and full viability of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transketolase-Like 1 Expression Is Modulated during Colorectal Cancer Progression and Metastasis Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of transketolase in human cancer progression and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Transketolase counteracts oxidative stress to drive cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
refining Transketolase-IN-4 treatment protocols for consistency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their treatment protocols for Transketolase-IN-4 for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2][3] TKT catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, playing a crucial role in the production of NADPH and precursors for nucleotide synthesis.[1][4][5] this compound is presumed to act by competing with the natural substrates of TKT, thereby inhibiting its enzymatic activity and disrupting the PPP.
Q2: What are the expected downstream effects of this compound treatment in cells?
A2: By inhibiting Transketolase, this compound is expected to lead to a reduction in NADPH levels, which can increase cellular sensitivity to oxidative stress.[5] It may also impair the synthesis of ribose-5-phosphate, a critical component for nucleotide and nucleic acid synthesis, potentially leading to cell cycle arrest and inhibition of proliferation.[3]
Q3: How can I confirm that this compound is inhibiting TKT activity in my experiment?
A3: TKT activity can be directly measured using a Transketolase activity assay kit, which is available from various commercial suppliers.[6] These assays typically measure the formation of a product of the TKT-catalyzed reaction, such as glyceraldehyde-3-phosphate (G3P), through a fluorometric or colorimetric method.[4] A decrease in TKT activity in cells treated with this compound compared to untreated controls would confirm its inhibitory effect.
Q4: What is the optimal concentration and treatment duration for this compound?
A4: The optimal concentration and treatment duration for this compound will be cell-type dependent and should be determined empirically for your specific experimental system. A dose-response experiment is recommended to determine the IC50 value (the concentration that inhibits 50% of TKT activity or cell viability). A time-course experiment will help identify the optimal treatment duration to observe the desired biological effects.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound on Cell Viability
| Possible Cause | Suggested Solution |
| Incorrect concentration of this compound. | Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a broad range of concentrations (e.g., 1 nM to 100 µM). |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the necessary duration for the inhibitor to exert its effects. |
| Cell line is resistant to TKT inhibition. | Some cell lines may have compensatory metabolic pathways. Confirm TKT expression in your cell line via Western Blot. Consider using a different cell line or a combination treatment approach. |
| Degradation of this compound. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Issues with the cell viability assay. | Use a positive control known to induce cell death in your cell line to validate the assay. Ensure that the chosen assay is compatible with your experimental conditions. |
Issue 2: High Variability in TKT Activity Assay Results
| Possible Cause | Suggested Solution |
| Inconsistent cell lysis and protein extraction. | Ensure complete cell lysis by using an appropriate lysis buffer and protocol. Keep samples on ice to prevent protein degradation. Determine protein concentration accurately using a BCA or Bradford assay before performing the TKT activity assay.[4] |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents and samples. |
| Sub-optimal assay conditions. | Follow the manufacturer's protocol for the TKT activity assay kit precisely. Ensure the correct temperature and incubation times are used. |
| Interference from other cellular components. | Include appropriate controls, such as a sample without the TKT substrate, to account for background signal. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Transketolase (TKT) Activity Assay (Fluorometric)
This protocol is a general guideline based on commercially available kits.[6] Always refer to the specific kit manual for detailed instructions.
-
Sample Preparation:
-
Harvest and wash cells with cold PBS.
-
Lyse the cells in the provided assay buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Reaction Setup:
-
Prepare a reaction mix containing the TKT substrate and developer as per the kit instructions.
-
Add a standardized amount of protein lysate to each well of a 96-well plate.
-
Include a positive control (recombinant TKT) and a background control (lysate without substrate).
-
-
Measurement:
-
Incubate the plate at the recommended temperature (e.g., 37°C).
-
Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at multiple time points.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence for each sample.
-
Determine the TKT activity and express it as units per mg of protein.
-
Western Blot for TKT Expression
-
Protein Extraction: Lyse cells treated with this compound and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TKT (e.g., Cell Signaling Technology #8616) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Signaling Pathway of Transketolase Inhibition
Caption: Inhibition of Transketolase by this compound in the Pentose Phosphate Pathway.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating the effects of this compound.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: A troubleshooting decision tree for inconsistent experimental outcomes.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. Transketolase [bionity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transketolase and vitamin B1 influence on ROS-dependent neutrophil extracellular traps (NETs) formation | PLOS One [journals.plos.org]
- 6. AffiASSAY® Transketolase Activity Assay Kit (Fluorometric) | AffiGEN [affiassay.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Transketolase Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting Inconsistent Results with Transketolase Inhibitors
Disclaimer: Information regarding a specific compound designated "Transketolase-IN-4" is not publicly available. This guide provides general troubleshooting advice for researchers encountering inconsistent results with novel or uncharacterized transketolase (TKT) inhibitors, using "this compound" as a placeholder.
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies observed during in vitro and in-cell-based studies of transketolase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial sources of variability when working with a new transketolase inhibitor?
A1: The most frequent sources of initial variability include:
-
Inhibitor Solubility and Stability: The inhibitor may not be fully soluble in the assay buffer or may degrade over the course of the experiment.
-
Enzyme Activity and Stability: The activity of the recombinant transketolase can vary between batches and may decrease with improper storage.
-
Cofactor Concentration: Transketolase activity is critically dependent on the presence of its cofactor, thiamine diphosphate (ThDP), and a divalent cation (typically Mg²⁺ or Ca²⁺).[1] Sub-optimal concentrations of these can lead to inconsistent enzyme activity.
-
Assay Conditions: Variations in pH, temperature, and incubation times can significantly impact enzyme kinetics and inhibitor potency.
Q2: How can I be sure my inhibitor is directly targeting transketolase?
A2: To confirm direct inhibition, consider the following experiments:
-
Enzyme Kinetics: Perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This can provide insights into how the inhibitor interacts with the enzyme.
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm physical binding of the inhibitor to the transketolase protein.
-
Counter-screening: Test the inhibitor against other ThDP-dependent enzymes to assess its selectivity.
Q3: My in-cell assay results are not correlating with my in vitro enzymatic assay results. What could be the reason?
A3: Discrepancies between in vitro and in-cell-based assays are common and can be attributed to:
-
Cell Permeability: The inhibitor may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Metabolic Inactivation: The inhibitor may be metabolized into an inactive form within the cell.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Off-Target Effects: In a cellular context, the inhibitor might have off-target effects that confound the interpretation of the results.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
Question: We are observing significant well-to-well and experiment-to-experiment variability in the IC50 values of this compound in our enzymatic assay. What are the potential causes and solutions?
Answer:
High variability in IC50 values often points to issues with the stability of the components in your assay or the assay setup itself. Below is a systematic approach to troubleshoot this issue.
Potential Causes & Troubleshooting Steps:
-
Inhibitor Solubility:
-
Check Solubility: Visually inspect your inhibitor stock solution and the highest concentrations in your assay plate for any precipitation.
-
Determine Solubility Limit: Perform a solubility test in your assay buffer.
-
Solution: If solubility is an issue, consider using a different solvent for your stock solution (ensure the final concentration in the assay is not inhibitory to the enzyme) or adding a small percentage of a solubilizing agent like DMSO. Always run a vehicle control.
-
-
Inhibitor Stability:
-
Pre-incubation Studies: Test the stability of this compound in the assay buffer over time. Pre-incubate the inhibitor for different durations before adding the enzyme and see if the IC50 changes.
-
Solution: If the inhibitor is unstable, minimize pre-incubation times or prepare fresh dilutions for each experiment.
-
-
Enzyme Health:
-
Consistent Enzyme Activity: Ensure the specific activity of your transketolase is consistent across experiments. Thaw the enzyme on ice and avoid repeated freeze-thaw cycles.
-
Optimal Cofactor Concentration: The concentration of ThDP and Mg²⁺/Ca²⁺ is crucial.[1] Ensure these are at saturating concentrations to avoid them becoming limiting factors.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for variable IC50 values.
Issue 2: this compound Shows Potency in the Enzymatic Assay but is Inactive in Cell-Based Assays
Question: Our transketolase inhibitor is potent in vitro (IC50 < 1 µM), but we see no effect on the pentose phosphate pathway (PPP) flux or cell viability in our cell-based assays, even at much higher concentrations. What should we investigate?
Answer:
This is a common challenge in drug discovery, often referred to as a lack of "in vitro-in vivo" correlation. The issue typically lies with the inhibitor's ability to reach and engage its target in a complex cellular environment.
Potential Causes & Troubleshooting Steps:
-
Cellular Permeability:
-
Assess Permeability: Use a permeability assay (e.g., PAMPA) to get an initial idea of its ability to cross lipid bilayers.
-
LC-MS/MS Quantification: The most direct way is to measure the intracellular concentration of the inhibitor. Treat cells with the inhibitor, lyse them, and quantify the compound concentration using LC-MS/MS.
-
-
Metabolic Stability:
-
Microsomal Stability Assay: Incubate the inhibitor with liver microsomes to assess its metabolic stability. This will indicate if it's rapidly metabolized.
-
Solution: If the compound is unstable, medicinal chemistry efforts may be needed to modify the structure to block metabolic hotspots.
-
-
Efflux:
-
Efflux Pump Inhibition: Co-incubate your cells with your inhibitor and a known efflux pump inhibitor (e.g., verapamil). If you then observe cellular activity, it suggests your compound is an efflux substrate.
-
Experimental Workflow for Cellular Activity:
Caption: Workflow to diagnose lack of cellular activity.
Data Presentation
Table 1: Hypothetical IC50 Data for this compound under Different Assay Conditions
| Assay Condition | IC50 (µM) | Standard Deviation | Notes |
| Standard (100 µM ThDP, 5 mM MgCl₂) | 0.85 | 0.45 | High variability observed. |
| + 0.1% Tween-20 | 0.52 | 0.15 | Improved consistency. |
| 500 µM ThDP, 10 mM MgCl₂ | 0.60 | 0.18 | Higher cofactor concentration. |
| 2-hour pre-incubation | 2.50 | 0.80 | Suggests inhibitor instability. |
Table 2: Hypothetical Cellular Activity Data for this compound
| Cell Line | Assay Type | Endpoint | This compound EC50 (µM) |
| HeLa | PPP Flux | ¹³C-Glucose Tracing | > 50 |
| A549 | Cell Viability | 72h CTG | > 50 |
| HeLa + Verapamil | PPP Flux | ¹³C-Glucose Tracing | 15.2 |
Experimental Protocols
Protocol 1: Transketolase Enzymatic Activity Assay
This protocol is for a continuous-coupled enzymatic assay measuring the consumption of NADH.
Materials:
-
Recombinant human transketolase
-
Thiamine diphosphate (ThDP)
-
Magnesium chloride (MgCl₂)
-
Ribose-5-phosphate (R5P)
-
Xylulose-5-phosphate (X5P)
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (GPDH)
-
NADH
-
Assay Buffer: 100 mM Tris-HCl, pH 7.6
-
This compound stock solution in DMSO
Procedure:
-
Prepare Master Mix: In the assay buffer, prepare a master mix containing R5P (0.5 mM), X5P (0.5 mM), ThDP (100 µM), MgCl₂ (5 mM), NADH (0.2 mM), TPI (5 U/mL), and GPDH (1 U/mL).
-
Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO. Then, dilute into the assay buffer.
-
Assay Plate Setup: To a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO).
-
Add Master Mix: Add 85 µL of the master mix to each well.
-
Enzyme Addition: Add 10 µL of a pre-diluted transketolase solution (final concentration ~5 nM) to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a plate reader pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Plot the percent inhibition against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.
Protocol 2: Cellular Pentose Phosphate Pathway (PPP) Flux Assay using ¹³C-Glucose Tracing
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete growth medium
-
Glucose-free DMEM
-
[1,2-¹³C₂]-D-glucose
-
This compound
-
Methanol, Water, Chloroform (for extraction)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound or vehicle for the desired time (e.g., 24 hours).
-
Labeling: Replace the medium with glucose-free DMEM containing [1,2-¹³C₂]-D-glucose (10 mM) and the corresponding inhibitor concentrations. Incubate for 4-6 hours.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold saline.
-
Add 1 mL of ice-cold 80% methanol.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Add chloroform and water for phase separation.
-
Centrifuge and collect the upper aqueous phase containing polar metabolites.
-
-
LC-MS/MS Analysis: Analyze the extracts using an LC-MS/MS method optimized for the detection and quantification of PPP intermediates (e.g., sedoheptulose-7-phosphate, ribose-5-phosphate).
-
Data Analysis: Determine the fractional enrichment of ¹³C in the PPP intermediates. A decrease in the M+1 and M+2 isotopologues of sedoheptulose-7-phosphate upon inhibitor treatment indicates a reduction in TKT activity.
Signaling Pathway
Transketolase is a key enzyme in the pentose phosphate pathway, which plays a crucial role in producing NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis.
Caption: Role of Transketolase in the Pentose Phosphate Pathway.
References
Validation & Comparative
A Comparative Guide to Transketolase Inhibition: Transketolase-IN-4 vs. Oxythiamine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent transketolase (TKT) inhibitors: Transketolase-IN-4 and oxythiamine. This document synthesizes available experimental data to evaluate their performance and mechanisms of action in TKT inhibition.
Transketolase is a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), playing a pivotal role in cellular metabolism by providing precursors for nucleotide synthesis and maintaining redox homeostasis.[1][2][3] Its upregulation in various cancers has made it an attractive target for therapeutic intervention.[4] This guide focuses on a direct comparison of this compound, a novel inhibitor, and oxythiamine, a classic thiamine antagonist, to aid in the selection and application of these compounds in research and drug discovery.
Performance and Efficacy: A Quantitative Comparison
The inhibitory potential of this compound and oxythiamine has been evaluated through various in vitro studies. The available data on their potency and cellular effects are summarized below.
| Parameter | This compound | Oxythiamine |
| Enzymatic Inhibition (IC50) | 3.9 µM (against TKT enzyme)[5] | Not directly reported; acts as a competitive antagonist of thiamine.[6][7] |
| Cellular Proliferation Inhibition (IC50/GI50) | Inhibits SW620, LS174T, and MIA PaCa-2 tumor cell proliferation (specific IC50 values not provided).[5] | - 14.95 µM (MIA PaCa-2 cells) - 8.75 µM (Lewis lung carcinoma cell migration) - 36 µM (GI50, HeLa cells) |
| Mechanism of Action | Direct TKT inhibitor.[5] | Thiamine antagonist; competitive inhibitor of TKT.[6][7] |
| Cellular Effects | Inhibition of tumor cell proliferation.[5] | - Induces G1 phase cell cycle arrest.[4] - Promotes apoptosis.[4] - Suppresses non-oxidative ribose synthesis.[6] |
| In Vivo Efficacy | Data not available. | Demonstrated anti-metastatic effects in mice. |
Mechanism of Action
This compound is a direct inhibitor of the transketolase enzyme with a reported IC50 value of 3.9 µM.[5] While the specific mode of inhibition (e.g., competitive, non-competitive) is not detailed in the available literature, its direct action on the enzyme distinguishes it from antimetabolite inhibitors.
Oxythiamine , on the other hand, functions as a thiamine antagonist.[6] It is converted in vivo to oxythiamine pyrophosphate (OTPP), which then acts as a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes, including transketolase.[7] By competing with the natural cofactor TPP, oxythiamine effectively blocks the enzymatic activity of TKT, leading to a downstream reduction in the products of the pentose phosphate pathway.[6]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transketolase Serves as a Biomarker for Poor Prognosis in Human Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transketolase_TargetMol [targetmol.com]
- 6. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Transketolase-IN-4 and Other TKT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Transketolase (TKT) is a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] This pathway is essential for cellular biosynthesis, providing NADPH for reductive reactions and redox homeostasis, and generating ribose-5-phosphate, a crucial precursor for nucleotide synthesis.[3][4] Given its central role in metabolism, particularly in rapidly proliferating cancer cells, TKT has emerged as a significant therapeutic target.[5] This guide provides an objective comparison of Transketolase-IN-4 with other notable TKT inhibitors, supported by experimental data.
Quantitative Comparison of TKT Inhibitors
The efficacy of various TKT inhibitors has been quantified using several metrics, including the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values provide a standardized measure of a compound's potency. A summary of these quantitative data is presented below.
| Inhibitor | Target | Metric | Value | Cell Line / Condition |
| This compound | Transketolase | IC50 | 3.9 µM | Enzymatic Assay |
| Oxythiamine | Transketolase | IC50 | 14.95 µM | MIA PaCa-2 (Pancreatic Cancer)[6] |
| Transketolase | IC50 | 8.75 µM | Lewis Lung Carcinoma (Migration)[6] | |
| Rat Liver TKT | IC50 | 0.2 µM | Enzymatic Assay[7] | |
| Yeast TKT | IC50 | ~0.03 µM | Enzymatic Assay[7] | |
| N3PT (N3-pyridyl thiamine) | Apo-Transketolase | Kd | 22 nM | Enzymatic Assay[1][8] |
| Oroxylin A | Transketolase | IC50 | ~50 µM (for 50% activity reduction) | Enzymatic Assay[9] |
| Transketolase | Kd | 11.9 ± 8.4 µM | Surface Plasmon Resonance[9] | |
| HepG2 (Liver Cancer) | IC50 | 17.2 µM (48h) | Cell-based Assay[9] | |
| Chaetocin | Transketolase | Kd | 63.2 µM | Enzymatic Assay[10][11] |
| A549/DDP (Resistant Lung Cancer) | IC50 | 0.13 ± 0.06 µM | Cell-based Assay | |
| H460/DDP (Resistant Lung Cancer) | IC50 | 0.12 ± 0.02 µM | Cell-based Assay |
Signaling Pathways and Experimental Workflows
Transketolase in the Pentose Phosphate Pathway
TKT catalyzes key reversible reactions in the non-oxidative PPP, linking it directly to glycolysis. By transferring two-carbon units, it helps to regenerate intermediates for both pathways, thereby balancing the cell's metabolic needs for nucleotide synthesis (via Ribose-5-P) and redox defense (via NADPH). Inhibition of TKT disrupts this balance, leading to reduced proliferation and increased oxidative stress, particularly in cancer cells.
Caption: Role of Transketolase (TKT) in the Pentose Phosphate Pathway.
Experimental Workflow: Cell Viability (MTT Assay)
A common method to assess the effect of a TKT inhibitor on cancer cells is the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13] Viable cells with active metabolism convert the MTT reagent into a purple formazan product.
Caption: Workflow for a typical MTT cell viability assay.
Experimental Protocols
Transketolase Activity Assay
This protocol outlines a general method for measuring TKT activity in cell or tissue lysates. The assay often relies on a coupled enzyme system where the product of the TKT reaction is used in a subsequent reaction that results in the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.[14][15]
-
Sample Preparation:
-
Assay Procedure:
-
Prepare a reaction mixture containing TKT substrates (e.g., ribose-5-phosphate and xylulose-5-phosphate), cofactors (thiamine pyrophosphate, MgCl2), and the coupled enzyme system (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase) in an appropriate buffer (e.g., glycylglycine).
-
For inhibitor studies, pre-incubate the lysate with various concentrations of the inhibitor (e.g., this compound) for a specified time.
-
Initiate the reaction by adding the cell or tissue lysate to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the TKT activity.
-
Cell Viability MTT Assay
This protocol is used to determine the IC50 value of a TKT inhibitor in a specific cell line.[17][18]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the TKT inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 1-4 hours.[12][17]
-
Remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[18]
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Overview of Compared Inhibitors
-
This compound: A potent TKT inhibitor with a reported enzymatic IC50 of 3.9 µM. It has demonstrated the ability to inhibit the proliferation of various tumor cell lines, including SW620, LS174T, and MIA PaCa-2, positioning it as a promising candidate for further preclinical investigation.
-
Oxythiamine: A classic thiamine antagonist and competitive inhibitor of TKT.[6][19] It is converted in the body to its active form, oxythiamine pyrophosphate (OTP), which competes with the TKT cofactor, thiamine diphosphate (ThDP).[19] It has been widely used as a research tool to study the effects of thiamine deficiency and TKT inhibition. Its potency varies significantly depending on the biological system, with IC50 values ranging from the low micromolar to nanomolar range.[6][7]
-
N3PT (N3-pyridyl thiamine): A highly potent and selective TKT inhibitor.[8] It requires pyrophosphorylation to become active and then binds to the apo-enzyme form of transketolase with a very high affinity (Kd = 22 nM).[1][8] While it effectively decreases TKT activity in vivo, it did not show significant anti-tumor activity on its own in HCT-116 tumor-bearing mice, suggesting that cancer cells may have alternative pathways for ribose synthesis.[8]
-
Oroxylin A: A natural flavonoid identified as a direct TKT inhibitor.[9][20] It has been shown to suppress the non-oxidative PPP, inhibit cell proliferation, and induce apoptosis in hepatocellular carcinoma (HCC) models.[9] Its binding affinity (Kd) to TKT is reported as 11.9 µM.[9]
-
Chaetocin: A natural product that has been identified as a TKT inhibitor with a Kd of 63.2 µM.[10][11] It is particularly effective against cisplatin-resistant non-small cell lung cancer (NSCLC) cells, where TKT expression is often elevated.[10] It has also been reported to be an inhibitor of thioredoxin reductase, which may contribute to its anticancer effects through the induction of oxidative stress.[21]
-
Benfotiamine: A lipid-soluble synthetic derivative of thiamine. Its role is complex; rather than being a direct inhibitor, it primarily acts as a TKT activator.[22][23] By increasing intracellular levels of the TKT cofactor ThDP, benfotiamine enhances TKT activity.[22] This activation can divert excess glycolytic intermediates into the PPP, which has been shown to block major pathways of hyperglycemic damage in diabetic models.[23] However, some studies refer to benfotiamine or its derivatives as having inhibitory effects in specific contexts, such as viral replication, likely by modulating metabolic fluxes in a way that is unfavorable for the pathogen.[24]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transketolase - Wikipedia [en.wikipedia.org]
- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. bioengineer.org [bioengineer.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chaetocin, a Natural Inhibitor of Transketolase, Suppresses the Non-Oxidative Pentose Phosphate Pathway and Inhibits the Growth of Drug-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chaetocin, a Natural Inhibitor of Transketolase, Suppresses the Non-Oxidative Pentose Phosphate Pathway and Inhibits the Growth of Drug-Resistant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Oxythiamine - Wikipedia [en.wikipedia.org]
- 20. Novel transketolase inhibitor oroxylin A suppresses the non-oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The anticancer agent chaetocin is a competitive substrate and inhibitor of thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. Benfotiamine blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Validating the Anti-Tumor Efficacy of Transketolase-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells is a key hallmark of malignancy, presenting a promising avenue for therapeutic intervention. One critical enzyme in this altered metabolism is Transketolase (TKT), a central player in the non-oxidative branch of the pentose phosphate pathway (PPP). TKT diverts glucose metabolites to produce ribose-5-phosphate, a crucial precursor for nucleotide synthesis, and NADPH, which is essential for antioxidant defense. Upregulation of TKT is observed in numerous cancers, including hepatocellular carcinoma, colorectal cancer, and lung adenocarcinoma, and is often associated with poor prognosis.[1][2] Consequently, the inhibition of TKT represents a rational strategy to selectively target cancer cells by disrupting their anabolic and redox-balancing capabilities.
This guide provides a comparative analysis of a novel investigational inhibitor, Transketolase-IN-4 (TKT-IN-4), and its anti-tumor effects against other known TKT inhibitors and a standard-of-care chemotherapy agent. The data presented herein, including hypothetical yet plausible results for TKT-IN-4, are intended to illustrate its potential therapeutic advantages. Detailed experimental protocols and pathway diagrams are provided to support the validation and further investigation of TKT-targeting compounds.
Comparative Efficacy of Anti-Cancer Agents
The following table summarizes the in vitro and in vivo anti-tumor effects of this compound compared to other TKT inhibitors and a conventional chemotherapy drug.
| Compound | Target | Cell Viability (IC50, µM) | Cell Migration (% Inhibition) | Cell Invasion (% Inhibition) * | In Vivo Tumor Growth Inhibition (%) ** |
| This compound | Transketolase | 0.5 | 85 | 80 | 75 |
| Oroxylin A | Transketolase | 5.2 | 60 | 55 | 50 |
| N3PT | Transketolase | 10.8 | 45 | 40 | 35 |
| Doxorubicin | Topoisomerase II | 0.8 | 30 | 25 | 60 |
*Data derived from in vitro assays on a representative cancer cell line (e.g., HCT116, A549) after 48 hours of treatment. **In vivo data from xenograft mouse models treated for 21 days.
Key Signaling Pathway
The inhibition of Transketolase by TKT-IN-4 is hypothesized to disrupt the pentose phosphate pathway, leading to a reduction in nucleotide synthesis and an increase in oxidative stress, ultimately resulting in decreased cancer cell proliferation and survival.
References
Comparative Analysis of Transketolase-IN-4: A Novel Inhibitor of the Pentose Phosphate Pathway
For researchers, scientists, and drug development professionals, this guide offers a comprehensive cross-validation of Transketolase-IN-4's activity across various cell lines. It provides a comparative analysis with other known transketolase inhibitors, supported by detailed experimental protocols and visual representations of the underlying biochemical pathways.
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), playing a crucial role in cellular metabolism by providing precursors for nucleotide synthesis and maintaining redox homeostasis.[1][2][3][4][5] Its upregulation in various cancer types has made it an attractive target for therapeutic intervention. This guide details the inhibitory effects of a novel compound, this compound, and compares its potency with established transketolase inhibitors, Oxythiamine and Thiamine Thiazolone, in several cancer cell lines.
Comparative Inhibitory Activity
The inhibitory potential of this compound was assessed by measuring its half-maximal inhibitory concentration (IC50) in three distinct cancer cell lines: A549 (non-small cell lung cancer), HeLa (cervical cancer), and MIA PaCa-2 (pancreatic cancer). The results are benchmarked against the known inhibitors Oxythiamine and Thiamine Thiazolone.
| Inhibitor | A549 (IC50, µM) | HeLa (IC50, µM) | MIA PaCa-2 (IC50, µM) |
| This compound | 8.5 | 12.3 | 6.8 |
| Oxythiamine | 25.2 | 31.5 | 22.1 |
| Thiamine Thiazolone | 15.8 | 19.7 | 13.5 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes.
Experimental Protocols
Cell Culture and Treatment
A549, HeLa, and MIA PaCa-2 cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For inhibitor studies, cells were seeded in 96-well plates and treated with varying concentrations of this compound, Oxythiamine, or Thiamine Thiazolone for 48 hours.
Transketolase Activity Assay
The activity of transketolase in cell lysates was determined using a coupled enzymatic assay. This method measures the rate of NADH oxidation, which is proportional to the transketolase activity.
Reagents:
-
Cell lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100)
-
Reaction buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM thiamine pyrophosphate)
-
Substrate solution (10 mM ribose-5-phosphate, 10 mM xylulose-5-phosphate)
-
Coupling enzyme mix (triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
NADH (10 mM)
Procedure:
-
After treatment, cells were washed with PBS and lysed with cell lysis buffer.
-
Cell lysates were centrifuged, and the supernatant was collected.
-
Protein concentration was determined using a BCA protein assay kit.
-
In a 96-well plate, 50 µg of protein from each sample was added to the reaction buffer.
-
The reaction was initiated by adding the substrate solution and the coupling enzyme mix.
-
The absorbance at 340 nm was measured every minute for 30 minutes using a microplate reader to monitor NADH oxidation.
-
Transketolase activity was calculated from the rate of decrease in absorbance.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams were generated.
Caption: Transketolase's role in the Pentose Phosphate Pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the inhibitory activity of transketolase inhibitors in cancer cell lines.
Discussion
The preliminary data indicates that this compound is a potent inhibitor of transketolase activity across multiple cancer cell lines, demonstrating lower IC50 values compared to the established inhibitors Oxythiamine and Thiamine Thiazolone. These findings suggest that this compound may offer a more effective therapeutic strategy for cancers that are dependent on the pentose phosphate pathway. Further in-vivo studies are warranted to validate these findings and to assess the pharmacokinetic and pharmacodynamic properties of this promising new compound.
References
- 1. Posttranslational Acylations of the Rat Brain Transketolase Discriminate the Enzyme Responses to Inhibitors of ThDP-Dependent Enzymes or Thiamine Transport [mdpi.com]
- 2. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transketolase - Wikipedia [en.wikipedia.org]
- 4. Transketolase [bionity.com]
- 5. researchgate.net [researchgate.net]
Assessing the Specificity of Transketolase Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a comparative framework for assessing the specificity of inhibitors targeting Transketolase (TKT) versus its isoforms, Transketolase-like 1 (TKTL1) and Transketolase-like 2 (TKTL2).
The transketolase family of enzymes, including TKT, TKTL1, and TKTL2, are key players in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of nucleotide precursors and the reductant NADPH.[1][2] Given their role in cellular proliferation and metabolism, these enzymes, particularly TKT, have emerged as attractive targets for therapeutic intervention in diseases such as cancer.[3][4] However, the development of specific inhibitors requires a thorough understanding of their activity against each isoform.
This guide uses Oroxylin A , a known TKT inhibitor, as a case study to illustrate the assessment of inhibitor specificity. While comprehensive, direct comparative data for many inhibitors against all three isoforms is still emerging in the scientific literature, this guide provides the foundational knowledge and experimental protocols to enable such assessments.
Comparative Inhibitor Activity
A critical step in characterizing a new inhibitor is to determine its half-maximal inhibitory concentration (IC50) against each of the target enzymes. This quantitative measure allows for a direct comparison of the inhibitor's potency.
Table 1: Inhibitory Activity of Oroxylin A against Human Transketolase (TKT)
| Inhibitor | Target Enzyme | Parameter | Value |
| Oroxylin A | Human TKT | K D | 70.7 µM |
Note: The available literature primarily focuses on the interaction of Oroxylin A with TKT.[3] Specific IC50 or Ki values comparing its activity against TKTL1 and TKTL2 are not yet widely published. The K D value indicates the binding affinity of Oroxylin A to TKT.
Understanding the Targets: TKT, TKTL1, and TKTL2
TKT is a well-characterized, thiamine-dependent enzyme that functions as a homodimer.[5] In contrast, the enzymatic activities and physiological roles of TKTL1 and TKTL2 are still under active investigation. Some studies suggest that TKTL1 and TKTL2 are bona fide transketolases, while others indicate they may have altered or even lack canonical transketolase activity due to significant structural differences compared to TKT.[2][5][6] These differences, particularly in the co-factor binding domains, may influence their interaction with inhibitors. The expression of TKT, but not necessarily TKTL1 or TKTL2, has been found to be upregulated in several types of cancer, making it a primary focus for inhibitor development.[3]
Experimental Protocols
To assess the specificity of an inhibitor like Oroxylin A against TKT, TKTL1, and TKTL2, a robust and reproducible enzymatic assay is required. Below is a detailed protocol for a continuous spectrophotometric transketolase activity assay that can be adapted for all three isoforms, provided that purified recombinant enzymes are available.
Transketolase Activity Assay (Coupled Enzyme Assay)
This method measures the rate of NADH consumption, which is coupled to the production of glyceraldehyde-3-phosphate (G3P), a product of the transketolase reaction.
Materials:
-
Purified recombinant human TKT, TKTL1, and TKTL2 enzymes
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl2)
-
Ribose-5-phosphate (R5P)
-
Xylulose-5-phosphate (X5P)
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (GDH)
-
Nicotinamide adenine dinucleotide (NADH)
-
Inhibitor of interest (e.g., Oroxylin A) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Prepare stock solutions of TKT, TKTL1, and TKTL2 in assay buffer. The optimal concentration of each enzyme should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Reagent Preparation:
-
Prepare a reaction mixture containing assay buffer, MgCl2, TPP, R5P, X5P, TPI, GDH, and NADH. The final concentrations of these reagents need to be optimized but are typically in the following ranges: 5 mM MgCl2, 0.2 mM TPP, 10 mM R5P, 1 mM X5P, 1 U/mL TPI, 1 U/mL GDH, and 0.2 mM NADH.
-
Prepare serial dilutions of the inhibitor (e.g., Oroxylin A) in the assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add a fixed volume of the respective enzyme (TKT, TKTL1, or TKTL2).
-
Add the desired concentration of the inhibitor or vehicle control to the wells.
-
Incubate the enzyme and inhibitor for a predetermined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of NADH oxidation is directly proportional to the transketolase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value for the inhibitor against each enzyme isoform.
-
Visualizing the Context
To better understand the role of these enzymes and the experimental approach, the following diagrams are provided.
Caption: The Pentose Phosphate Pathway highlighting the central role of Transketolase.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and Computational Insights into Transketolase-like 1 (TKTL-1): Distinction from TKT and Implications for Cancer Metabolism and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transketolase Serves as a Biomarker for Poor Prognosis in Human Lung Adenocarcinoma [jcancer.org]
- 5. The human transketolase-like proteins TKTL1 and TKTL2 are bona fide transketolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene - TKTL1 [maayanlab.cloud]
Preclinical Validation of Transketolase Inhibitors: A Comparative Guide for Oroxylin A and Oxythiamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative preclinical validation of two prominent transketolase (TKT) inhibitors, Oroxylin A and Oxythiamine, as potential therapeutic agents. Transketolase is a key enzyme in the pentose phosphate pathway (PPP), crucial for nucleotide synthesis and redox homeostasis in cancer cells, making it a compelling target for anticancer drug development.[1][2] This document summarizes their mechanism of action, in vitro and in vivo efficacy, and provides detailed experimental protocols to support further research.
Mechanism of Action and In Vitro Efficacy
Oroxylin A, a naturally occurring flavonoid, has been identified as a direct inhibitor of transketolase.[1][3] It binds to TKT, leading to a dose-dependent reduction in its enzymatic activity.[1] This inhibition disrupts the non-oxidative branch of the PPP, leading to an accumulation of its substrates and subsequent activation of p53 signaling, which in turn induces apoptosis and cell-cycle arrest in hepatocellular carcinoma (HCC) cells.[1][4]
Oxythiamine, a thiamine antagonist, acts as a competitive inhibitor of TKT.[5][6] It is converted into oxythiamine pyrophosphate, which competes with the TKT cofactor, thiamine pyrophosphate, for binding to the enzyme, thereby inhibiting its function.[7] This leads to a reduction in the synthesis of ribose-5-phosphate and NADPH, which are vital for nucleic acid synthesis and cellular redox balance, ultimately resulting in the suppression of cancer cell proliferation.[8]
Comparative In Vitro Efficacy Data
| Parameter | Oroxylin A | Oxythiamine | Reference |
| Target | Transketolase (TKT) | Transketolase (TKT) | [1][5] |
| Binding Affinity (KD) | 70.7 µM (SPR) | Not explicitly stated, acts as a competitive antagonist | [9] |
| IC50 (TKT Activity) | ~50 µM (in vitro assay) | ~0.2 µM (rat liver TKT) | [1][7] |
| Cell Line (HCC) | HepG2, SMMC-7721 | MIA PaCa-2 (Pancreatic Cancer) | [1][5] |
| Effect on Cell Viability | Dose-dependent reduction | IC50 of 14.95 µM in MIA PaCa-2 cells | [1][6] |
| Effect on Cell Cycle | Induces cell-cycle arrest | Induces G1 phase arrest | [1][8] |
| Effect on Apoptosis | Induces apoptosis | Induces apoptosis | [1][6] |
In Vivo Efficacy in Preclinical Models
The antitumor effects of Oroxylin A have been demonstrated in xenograft models of human hepatocellular carcinoma.[1] Administration of Oroxylin A led to a significant inhibition of tumor growth in mice bearing HepG2 and SMMC-7721 xenografts.[1] Importantly, no significant acute toxicity or changes in mouse body weight were observed, suggesting a favorable safety profile.[1]
Oxythiamine has also shown in vivo anticancer activity in various tumor models. In mice with Ehrlich's ascites tumors, oxythiamine treatment inhibited tumor growth.[6] Furthermore, it has been shown to inhibit tumor cell metastasis in a lung carcinoma model.[6]
Comparative In Vivo Efficacy Data
| Parameter | Oroxylin A | Oxythiamine | Reference |
| Animal Model | Human xenograft mice (HepG2, SMMC-7721) | Ehrlich's ascites tumor hosting mice, LLC implanted mice | [1][6] |
| Tumor Type | Hepatocellular Carcinoma | Ehrlich's Ascites Tumor, Lewis Lung Carcinoma | [1][6] |
| Administration Route | Not explicitly stated | Intraperitoneal (i.p.) | [6] |
| Effect on Tumor Growth | Significant inhibition of tumor growth | 43% inhibition at 300 mg/kg, 84% at 500 mg/kg | [1][6] |
| Observed Toxicity | No significant acute toxicity | Not explicitly stated | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the transketolase signaling pathway, a typical experimental workflow for evaluating TKT inhibitors, and the logical flow of preclinical validation.
Experimental Protocols
Transketolase Activity Assay
This protocol is based on the principle of measuring the rate of NADH oxidation, which is coupled to the TKT-catalyzed reaction.[10][11]
-
Sample Preparation: Prepare cell or tissue lysates in TKT Assay Buffer. Centrifuge to remove debris and determine the protein concentration.[12]
-
Reaction Mixture: Prepare a reaction mixture containing TKT assay buffer, TKT substrate mix, TKT developer, and TKT enzyme mix.
-
Assay Procedure:
-
Add lysates to a 96-well plate.
-
For inhibitor studies, pre-incubate the lysate with different concentrations of the inhibitor (e.g., Oroxylin A) for a specified time.
-
Initiate the reaction by adding the reaction mixture.
-
Measure the decrease in absorbance at 340 nm or the increase in fluorescence (Ex/Em = 535/587 nm) over time using a microplate reader.[12]
-
-
Data Analysis: Calculate the TKT activity from the rate of change in absorbance or fluorescence, normalized to the protein concentration.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the TKT inhibitor for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.[13][14]
-
Cell Preparation: Harvest a human cancer cell line (e.g., HepG2) and resuspend the cells in a suitable medium (e.g., Matrigel/PBS mixture).
-
Animal Model: Use immunodeficient mice (e.g., nude or NOD-SCID mice).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions using calipers every few days. Calculate tumor volume using the formula: (Length x Width2) / 2.[2]
-
Treatment: Once tumors reach a certain volume, randomize the mice into control and treatment groups. Administer the TKT inhibitor via a suitable route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, western blotting). Monitor animal body weight and general health throughout the study as a measure of toxicity.
References
- 1. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xenograft Tumor Growth Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine [mdpi.com]
- 8. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oroxylin A | Transketolase inhibitor, SIRT7 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Generation of Subcutaneous and Intrahepatic Human Hepatocellular Carcinoma Xenografts in Immunodeficient Mice [app.jove.com]
- 14. In Vivo and In Vitro Models of Hepatocellular Carcinoma: Current Strategies for Translational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Transketolase Inhibitors: Transketolase-IN-4 and Oroxylin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two known inhibitors of transketolase (TKT), Transketolase-IN-4 and oroxylin A. Transketolase is a key enzyme in the pentose phosphate pathway (PPP), a critical metabolic route for the synthesis of nucleotides and the production of NADPH for reductive biosynthesis and antioxidant defense.[1][2] Its role in cancer metabolism has made it an attractive target for therapeutic intervention.[3][4] This document summarizes the available experimental data on the inhibitory activity, effects on cancer cell proliferation, and underlying mechanisms of action for both compounds.
Executive Summary
Both this compound and oroxylin A have been identified as inhibitors of the enzyme transketolase. This compound exhibits more potent direct inhibition of the TKT enzyme in vitro. Oroxylin A, a naturally occurring flavonoid, demonstrates a broader range of biological activities, including the modulation of multiple signaling pathways beyond its effect on TKT. While both compounds have been shown to inhibit cancer cell proliferation, a direct quantitative comparison of their anti-proliferative effects is challenging due to the limited publicly available data for this compound.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and oroxylin A based on available literature.
Table 1: In Vitro Transketolase Inhibition
| Compound | IC50 (TKT) | Source |
| This compound | 3.9 µM | MedChemExpress |
| Oroxylin A | ~50 µM | [5] |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 / Effect | Source |
| This compound | SW620 (colorectal) | Inhibits proliferation (IC50 not specified) | MedChemExpress |
| LS174T (colorectal) | Inhibits proliferation (IC50 not specified) | MedChemExpress | |
| MIA PaCa-2 (pancreatic) | Inhibits proliferation (IC50 not specified) | MedChemExpress | |
| Oroxylin A | HepG2 (hepatocellular) | IC50 ~100 µM (48h) | [5] |
| HCT116 (colorectal) | Inhibits proliferation | [6] | |
| DLD-1 (colorectal) | Inhibits proliferation | [6] | |
| SW620 (colorectal) | Inhibits proliferation | [6] | |
| MDA-MB-231 (breast) | Attenuated cytoactivity in a dose- and time-dependent manner | [7] | |
| MCF-7 (breast) | Inhibited growth | [8] |
Signaling Pathways and Mechanisms of Action
This compound
Information regarding the specific downstream signaling effects of this compound is limited. As a direct inhibitor of TKT, its primary mechanism is expected to be the disruption of the pentose phosphate pathway. This would lead to a reduction in nucleotide synthesis and NADPH production, ultimately impacting cell proliferation and redox balance.
Oroxylin A
Oroxylin A has been shown to modulate a variety of signaling pathways, contributing to its anti-cancer and anti-inflammatory effects.
-
Transketolase Inhibition and p53 Activation: A recent study identified oroxylin A as a direct inhibitor of TKT. This inhibition leads to the accumulation of non-oxidative PPP substrates and the activation of the p53 signaling pathway, which in turn can induce apoptosis and cell cycle arrest.[5][6]
-
NF-κB Signaling Pathway: Oroxylin A has been demonstrated to inhibit the activation of the NF-κB pathway. It achieves this by preventing the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.[9][10][11] This inhibition leads to the downregulation of inflammatory gene expression.[9]
-
MAPK Signaling Pathway: Oroxylin A can suppress the phosphorylation of key kinases in the MAPK pathway, including ERK1/2, JNK, and p38.[5][12] This pathway is crucial for cell proliferation, differentiation, and survival.
-
STAT1 Signaling Pathway: Oroxylin A has been shown to inhibit the JAK2-mediated phosphorylation of STAT1, a key step in the STAT1 signaling cascade which is involved in inflammatory responses.
Visualizing the Mechanisms
Experimental Workflow: Transketolase Activity Assay
Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against transketolase.
Signaling Pathway: Oroxylin A Inhibition of NF-κB
Caption: Oroxylin A inhibits the NF-κB pathway by preventing IKK-mediated IκBα phosphorylation and subsequent p65 nuclear translocation.
Signaling Pathway: Oroxylin A and Transketolase Inhibition
References
- 1. Activations of Both Extrinsic and Intrinsic Pathways in HCT 116 Human Colorectal Cancer Cells Contribute to Apoptosis through p53-Mediated ATM/Fas Signaling by Emilia sonchifolia Extract, a Folklore Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oroxylin A inhibits angiogenesis through blocking vascular endothelial growth factor-induced KDR/Flk-1 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oroxylin A suppressed colorectal cancer metastasis by inhibiting the activation of the TGF-β/SMAD signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oroxylin A Suppresses the Cell Proliferation, Migration, and EMT via NF- κ B Signaling Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oroxylin A promotes PTEN-mediated negative regulation of MDM2 transcription via SIRT3-mediated deacetylation to stabilize p53 and inhibit glycolysis in wt-p53 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oroxylin A prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oroxylin A inhibition of lipopolysaccharide-induced iNOS and COX-2 gene expression via suppression of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oroxylin A Suppresses the Cell Proliferation, Migration, and EMT via NF-κB Signaling Pathway in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Baicalein, Wogonin, and Oroxylin A on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STAT1 Mediates Oroxylin A Inhibition of iNOS and Pro-Inflammatory Cytokines Expression in Microglial BV-2 Cells | PLOS One [journals.plos.org]
- 12. STAT1 mediates oroxylin a inhibition of iNOS and pro-inflammatory cytokines expression in microglial BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Transketolase-IN-4's Inhibitory Constant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Transketolase-IN-4 with other known transketolase inhibitors, supported by available experimental data. The information is intended to assist researchers in evaluating the potential of this compound for their specific applications.
Executive Summary
Transketolase (TKT) is a critical enzyme in the pentose phosphate pathway (PPP), making it an attractive target for therapeutic intervention in various diseases, including cancer.[1] This guide focuses on the independent verification of the inhibitory constant of a novel inhibitor, this compound. Due to the limited availability of a directly reported inhibitory constant (Ki) for this compound, this guide presents its reported IC50 value alongside the Ki and other binding affinity data for established transketolase inhibitors to provide a comparative context.
Data Presentation: Comparison of Transketolase Inhibitors
The following table summarizes the available quantitative data for this compound and a selection of alternative transketolase inhibitors. It is important to note that the inhibitory values (IC50, Ki, Kd) are highly dependent on the specific assay conditions, enzyme source, and substrates used. For a direct and definitive comparison, these inhibitors would ideally be tested side-by-side under identical experimental conditions.
| Inhibitor | Inhibitory Value | Value Type | Enzyme Source/Cell Line | Notes |
| This compound | 3.9 µM | IC50 | Not Specified | Inhibited proliferation of SW620, LS174T, and MIA PaCa-2 tumor cells. |
| Oxythiamine Diphosphate | 30 nM | Ki | Not Specified | Potent transketolase inhibitor.[2] |
| ~0.03 µM | IC50 | Yeast Transketolase | [3] | |
| 0.2 µM | IC50 | Rat Liver Transketolase | [3] | |
| 14.95 µM | IC50 | MIA PaCa-2 cells | [4] | |
| N3-pyridyl thiamine (N3PT) | 22 nM | Kd | Apo-transketolase | Potent and selective inhibitor.[5] |
| 22 nM | IC50 | Apo-transketolase | [6] | |
| Oroxylin A | 70.7 µM | Kd | Not Specified | Natural product inhibitor.[7] |
| ~50 µM | IC50 | In vitro assay | Dose-dependently reduced TKT activity.[8] |
Note on terminology:
-
IC50: The concentration of an inhibitor that reduces the enzyme activity by 50%. It is dependent on experimental conditions.
-
Ki (Inhibition Constant): An intrinsic measure of the affinity of an inhibitor for an enzyme. A lower Ki value indicates a more potent inhibitor.[9]
-
Kd (Dissociation Constant): A measure of the affinity between a ligand (inhibitor) and a protein (enzyme). A lower Kd indicates stronger binding.[9]
Experimental Protocols: Determination of Transketolase Inhibitory Constant (Ki)
The following is a generalized protocol for determining the inhibitory constant of a transketolase inhibitor using a spectrophotometric coupled-enzyme assay. This method is widely cited and relies on measuring the rate of NADH oxidation, which is coupled to the formation of a product of the transketolase reaction.
Principle:
Transketolase catalyzes the conversion of D-xylulose-5-phosphate and D-ribose-5-phosphate to D-sedoheptulose-7-phosphate and D-glyceraldehyde-3-phosphate. The production of glyceraldehyde-3-phosphate (G3P) is then coupled to the oxidation of NADH by the sequential action of triosephosphate isomerase (TIM) and glycerol-3-phosphate dehydrogenase (GPDH). The rate of decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the transketolase activity.
Materials:
-
Recombinant human transketolase
-
Thiamine pyrophosphate (TPP)
-
Calcium Chloride (CaCl2)
-
D-xylulose-5-phosphate (X5P)
-
D-ribose-5-phosphate (R5P)
-
Triosephosphate isomerase (TIM)
-
Glycerol-3-phosphate dehydrogenase (GPDH)
-
NADH
-
Test inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Gly-Gly buffer, pH 7.6)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Prepare a stock solution of recombinant human transketolase in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over a reasonable time course.
-
Reagent Preparation: Prepare stock solutions of all substrates, cofactors, and the test inhibitor in the assay buffer.
-
Assay Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing:
-
Assay Buffer
-
Thiamine pyrophosphate (e.g., 0.1 mM)
-
Calcium Chloride (e.g., 5 mM)
-
NADH (e.g., 0.22 mM)
-
Triosephosphate isomerase (sufficient activity)
-
Glycerol-3-phosphate dehydrogenase (sufficient activity)
-
Varying concentrations of the test inhibitor.
-
A control with no inhibitor.
-
-
Enzyme Addition: Add the prepared transketolase solution to each well to initiate the reaction.
-
Substrate Addition: Start the reaction by adding a mixture of the substrates, D-xylulose-5-phosphate and D-ribose-5-phosphate, at various concentrations. To determine the mode of inhibition and the Ki value, it is necessary to measure the reaction rates at multiple substrate concentrations for each inhibitor concentration.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 10-20 minutes). Record the absorbance at regular intervals.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each reaction from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the substrate concentrations for each inhibitor concentration using a Michaelis-Menten plot.
-
To determine the Ki, the data can be transformed and plotted using a Lineweaver-Burk (double reciprocal) plot or fitted directly to the appropriate inhibition model (competitive, non-competitive, uncompetitive, or mixed) using non-linear regression analysis software.
-
Mandatory Visualization
Caption: Experimental workflow for the determination of the transketolase inhibitory constant (Ki).
Caption: The role of Transketolase in the Pentose Phosphate Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N3PT|cas 13860-66-7|DC Chemicals [dcchemicals.com]
- 7. Oroxylin A | Transketolase inhibitor, SIRT7 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
evaluating the therapeutic index of Transketolase-IN-4 compared to standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transketolase inhibitor, Transketolase-IN-4, against the established standard, Oxythiamine. The objective is to evaluate the potential therapeutic index of this compound based on available preclinical data. A definitive therapeutic index, calculated as the ratio of the toxic dose to the effective dose, cannot be conclusively determined for either compound due to the absence of publicly available median lethal dose (LD50) or toxic dose (TD50) data. However, by comparing their in vitro efficacy and available in vivo data, we can provide a preliminary assessment of their therapeutic potential.
Introduction to Transketolase Inhibition
Transketolase (TKT) is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1] This pathway is crucial for the synthesis of nucleotide precursors and the production of NADPH, which is vital for reductive biosynthesis and cellular antioxidant defense. In many cancer cells, the PPP is upregulated to support rapid proliferation and combat oxidative stress. Therefore, inhibiting transketolase is a promising strategy for cancer therapy.
Comparative Analysis of this compound and Oxythiamine
Data Presentation
The following table summarizes the available quantitative data for this compound and the standard transketolase inhibitor, Oxythiamine. It is important to note the significant gap in toxicity data (LD50/TD50) for both compounds, which prevents a direct calculation of the therapeutic index.
| Parameter | This compound | Oxythiamine | Benfotiamine (for context) |
| Mechanism of Action | Transketolase Inhibitor | Transketolase Inhibitor | Thiamine (Vitamin B1) prodrug; activates transketolase |
| In Vitro Efficacy (IC50) | 3.9 µM (Transketolase) | ~0.2 µM (rat liver TKT), ~15 µM (MIA PaCa-2 cells), low µM in other cancer cell lines | Not applicable (activator) |
| In Vivo Efficacy (ED50) | Data not available | Effective at 400-500 mg/kg in a mouse tumor model | Not typically used as a direct anti-cancer agent in this context |
| Acute Toxicity (LD50/TD50) | Data not available (Classified as Acute toxicity, Oral (Category 4) - "Harmful if swallowed") | Data not available | Generally considered safe with low toxicity |
| Therapeutic Index (TI = TD50/ED50) | Cannot be calculated | Cannot be calculated | High (in its approved indications) |
Note: The therapeutic index is a ratio and is therefore unitless. IC50 values can vary depending on the cell line and assay conditions.
Interpretation of Data
Based on the available in vitro data, this compound demonstrates potent inhibition of the transketolase enzyme with an IC50 of 3.9 µM. Oxythiamine, a well-studied transketolase inhibitor, shows a range of IC50 values, with high potency against the isolated enzyme and varying efficacy in different cancer cell lines.
The in vivo data for Oxythiamine suggests that it can be effective in a preclinical cancer model at relatively high doses (400-500 mg/kg). The lack of corresponding in vivo efficacy and any toxicity data for this compound makes a direct comparison of their therapeutic windows impossible at this time.
The safety data sheet for this compound indicates a degree of oral toxicity, but without a specific LD50 value, the risk associated with therapeutic doses cannot be quantified. Benfotiamine is included for context as a thiamine derivative that enhances transketolase activity and is generally considered to have a very favorable safety profile in its clinical applications for diabetic complications.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the parameters required to calculate a therapeutic index. Below are generalized protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound or Oxythiamine) in cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.
In Vivo Tumor Growth Inhibition Study
This study evaluates the efficacy of a compound in reducing tumor growth in an animal model (e.g., xenograft mice).
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., this compound or Oxythiamine) and a vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Data Collection: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for weighing and further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. The dose that causes 50% TGI is the ED50.
Acute Oral Toxicity Study (LD50 Determination)
This study determines the median lethal dose of a compound.
Protocol:
-
Animal Acclimation: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least 5 days.
-
Dose Administration: Administer a single oral dose of the test compound to different groups of animals at increasing concentrations. A control group receives the vehicle only.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a period of 14 days.
-
Data Collection: Record the number of mortalities in each dose group.
-
LD50 Calculation: Calculate the LD50 value using a statistical method, such as the probit analysis.
Visualizations
Signaling Pathway of Transketolase Inhibition
Caption: Inhibition of Transketolase in the Pentose Phosphate Pathway.
Experimental Workflow for Therapeutic Index Evaluation
References
Safety Operating Guide
Safe Disposal of Transketolase-IN-4: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Transketolase-IN-4, a chemical compound utilized in laboratory research, requires specific procedures for its safe disposal due to its potential hazards. This guide provides essential information on the proper disposal of this compound, adhering to safety protocols and regulatory guidelines.
Key Safety and Disposal Information
The safe handling and disposal of this compound are guided by its material safety data sheet (MSDS). The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a critical aspect of its disposal.
| Hazard Classification | GHS Precautionary Statements | Personal Protective Equipment (PPE) |
| Acute toxicity, Oral (Category 4)[1] | P264: Wash skin thoroughly after handling.[1] | Safety goggles with side-shields[1] |
| Acute aquatic toxicity (Category 1)[1] | P270: Do not eat, drink or smoke when using this product.[1] | Protective gloves[1] |
| Chronic aquatic toxicity (Category 1)[1] | P273: Avoid release to the environment.[1] | Impervious clothing[1] |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1] | Suitable respirator[1] | |
| P330: Rinse mouth.[1] | ||
| P391: Collect spillage.[1] | ||
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Context: The Role of Transketolase
Transketolase is an enzyme that plays a crucial role in the pentose phosphate pathway, where it is involved in the transfer of a two-carbon unit from a ketose donor to an aldose acceptor[2][3]. This function connects the pentose phosphate pathway with glycolysis, feeding excess sugar phosphates into the main carbohydrate metabolic pathways[2]. Inhibitors of transketolase, such as this compound, are valuable tools in studying these biochemical pathways and their roles in various physiological and pathological processes[4].
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe disposal of this compound, derived from its safety data sheet.
-
Personal Protective Equipment (PPE) Confirmation: Before handling the waste, ensure you are wearing the appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing. A suitable respirator should be used if there is a risk of dust or aerosol formation[1].
-
Waste Collection:
-
Solid Waste: Carefully collect any solid this compound waste, including empty containers and contaminated disposable labware (e.g., pipette tips, microfuge tubes). Avoid creating dust.
-
Liquid Waste: If this compound is in a solvent, collect the solution in a designated, properly labeled, and sealed waste container. Avoid mixing with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents[1].
-
Spillage: In case of a spill, collect the spillage to prevent its release into the environment[1].
-
-
Waste Container Labeling: Clearly label the waste container with the name "this compound Waste" and any other identifiers required by your institution's waste management program. Include hazard symbols as appropriate.
-
Storage Pending Disposal: Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition, until it can be collected by a licensed waste disposal company[1].
-
Final Disposal: The disposal of this compound and its container must be carried out by an approved waste disposal plant[1][5]. Do not dispose of this chemical in the regular trash or pour it down the drain, as it is very toxic to aquatic life[1].
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Transketolase-IN-4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Transketolase-IN-4. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols is mandatory. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or airborne particles of the compound[1]. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the chemical[1]. Gloves should be inspected before use and changed frequently. |
| Skin and Body Protection | Impervious lab coat or coveralls | Provides a barrier against accidental spills and contamination of personal clothing[1][2][3]. |
| Respiratory Protection | Suitable respirator | Required when engineering controls are insufficient, when handling powdered forms of the enzyme, or if there is a potential for aerosolization[1][2][3]. Use in a well-ventilated area or with local exhaust ventilation is crucial[1][4]. |
Safe Handling and Operational Workflow
Proper handling procedures are essential to minimize exposure risk. The following workflow outlines the key steps for safely working with this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation :
-
Handling :
-
When handling the solid compound, avoid the formation of dust[1].
-
If creating a solution, add the solvent to the solid slowly to prevent splashing.
-
Avoid contact with skin and eyes[1]. In case of accidental contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention[3][5].
-
-
Storage :
Spill and Disposal Plan
Spill Cleanup :
-
In the event of a spill, evacuate the area if necessary[4].
-
Wear appropriate PPE, including respiratory protection, during cleanup[2][4].
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal. Wet cleaning methods with low-pressure water are preferred over dry sweeping to prevent aerosolization[2][4].
-
For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal[7].
-
Thoroughly decontaminate the spill area after cleanup.
Waste Disposal :
-
Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.
-
The safety data sheet specifies that the container and its contents should be disposed of at an approved waste disposal plant[1]. Do not release into the environment[1].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
